1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-4-nitropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-7-3-4(8(11)12)2-5(7)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNYFQOFWUIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371700 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-78-8 | |
| Record name | 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-nitropyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of antimicrobial compounds. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and its role in the development of novel therapeutic agents.
Core Chemical Properties
This compound, with the CAS number 13138-78-8, is a pyrrole derivative characterized by a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position. Its chemical structure plays a significant role in its reactivity and utility as a building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | |
| Molecular Weight | 170.12 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | CN1C=C(--INVALID-LINK--[O-])C=C1C(=O)O | |
| InChI Key | GEGNYFQOFWUIFG-UHFFFAOYSA-N |
Spectroscopic Data Analysis
Detailed experimental spectra for this compound are not publicly available. However, an analysis of the expected spectral characteristics can be inferred from the known properties of its functional groups and related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl protons, the two pyrrole ring protons, and the carboxylic acid proton. The N-methyl group would likely appear as a singlet. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for its functional groups. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching band for the carboxylic acid carbonyl group.
-
N-O stretching bands for the nitro group.
-
C-H stretching and bending bands for the pyrrole ring and methyl group.
-
C-N stretching vibrations.
Synthesis and Reactivity
This compound is a crucial precursor in the synthesis of lexitropsins and distamycin analogs, which are known for their antimicrobial activities. The synthesis of these more complex molecules often involves the coupling of this pyrrole carboxylic acid with other heterocyclic building blocks.
The general synthetic pathway to lexitropsins highlights the importance of this compound as a foundational unit.
Caption: General synthetic route to Lexitropsin analogs.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, the synthesis of related pyrrole derivatives often involves standard organic chemistry techniques. A general procedure for the synthesis of similar compounds can be outlined as follows:
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis.
Biological Activity and Applications
The primary documented application of this compound is as an intermediate in the synthesis of lexitropsins. These synthetic molecules are designed to bind to the minor groove of DNA and have demonstrated significant antimicrobial properties.
Lexitropsins derived from this precursor have shown activity against a range of bacteria and fungi. For example, certain lexitropsin derivatives exhibit potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) in the range of 0.1-5 µg/mL. Antifungal activity has also been observed against Aspergillus niger and Candida albicans with MICs in the range of 20-50 µg/mL.
While the biological activity of the final lexitropsin products is well-documented, specific quantitative data on the antimicrobial or cytotoxic activity of the this compound precursor itself is not extensively reported. Its primary role appears to be as a crucial structural component for building these biologically active molecules. The presence of the nitro group is an important feature, as it can be a precursor to an amino group, which is often essential
A Technical Guide to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: Physicochemical Characteristics, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound belonging to the nitropyrrole class of molecules. This class has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its members, including antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a proposed experimental protocol for its synthesis, and an exploration of its potential biological significance and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Characteristics
Table 1: Physicochemical Properties of this compound and its Esters
| Property | This compound | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate |
| CAS Number | 13138-78-8 | 13138-76-6 | Not available |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄[1][] | C₈H₁₀N₂O₄ |
| Molecular Weight | 170.12 g/mol | 184.15 g/mol [] | 198.17 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | 305.2 °C at 760 mmHg[1][] | Data not available |
| Density | Data not available | 1.36 g/cm³[1][] | Data not available |
| pKa | 3.49 ± 0.41 (Predicted) | Not applicable | Not applicable |
| logP | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the hydrolysis of its corresponding ester, such as the methyl or ethyl ester. The following protocol outlines a general procedure for this transformation.
Objective: To synthesize this compound via the hydrolysis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent such as methanol or a mixture of methanol and water.
-
Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.5 to 2 equivalents).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (methanol/ethanol) using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 using a 1M HCl solution. A precipitate of the carboxylic acid should form.
-
-
Isolation and Purification:
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the pyrrole ring protons, the N-methyl protons, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm) and the carbons of the pyrrole ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretching vibration (around 1700-1725 cm⁻¹).
Visualizations
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of nitropyrrole derivatives has demonstrated significant biological activity, particularly as antibacterial and anticancer agents.
The biological effects of these compounds are often attributed to the presence of the nitro group, which is a strong electron-withdrawing group. This feature can enable the molecule to participate in various biological redox processes and interact with critical cellular macromolecules.
Potential Mechanisms of Action:
-
Antibacterial Activity: Nitropyrrole compounds may exert their antibacterial effects through multiple mechanisms. One proposed pathway involves the enzymatic reduction of the nitro group within bacterial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can then induce oxidative stress, damage cellular components like DNA and proteins, and disrupt essential metabolic pathways, ultimately leading to bacterial cell death.
-
Anticancer Activity: The anticancer potential of nitropyrrole derivatives is an active area of research. Similar to their antibacterial mechanism, the bioreduction of the nitro group in the hypoxic environment of tumors can generate cytotoxic reactive oxygen species (ROS). Additionally, these compounds may interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Potential targets could include protein kinases, DNA topoisomerases, or transcription factors.
Caption: Proposed mechanisms of action for nitropyrrole derivatives.
Conclusion
This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. While a complete experimental profile of its physicochemical properties remains to be fully elucidated, this guide provides a solid foundation based on available data and established chemical principles. The proposed synthetic route offers a practical approach for its preparation, and the outlined potential mechanisms of action provide a starting point for future biological and pharmacological studies. Further research into the specific molecular targets and signaling pathways affected by this compound is warranted to fully unlock its therapeutic potential.
References
An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid: Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of lexitropsins and distamycin analogs, which exhibit antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. While a definitive crystal structure for the acid is not publicly available, this guide synthesizes data from its ester derivatives and related compounds to provide a robust model of its structural and electronic characteristics. Detailed spectroscopic data, extrapolated from its esters, are presented alongside proposed experimental protocols for its synthesis and characterization. This document aims to be a foundational resource for researchers engaged in the development of novel therapeutics based on the pyrrole scaffold.
Molecular Structure and Bonding
This compound possesses a planar five-membered pyrrole ring, a key feature for its biological activity. The pyrrole ring is substituted at the 1-position with a methyl group, at the 2-position with a carboxylic acid group, and at the 4-position with a nitro group.
The bonding within the pyrrole ring is characterized by delocalized π-electrons, conferring aromatic character to the heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, which influences the electron density distribution across the ring. The electron-withdrawing nature of the nitro group at the 4-position and the carboxylic acid group at the 2-position significantly impacts the electronic properties of the pyrrole ring, making it electron-deficient. This electronic feature is crucial for its role in interacting with biological macromolecules.
The N-methyl group introduces a slight steric and electronic perturbation. The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, a critical feature for receptor binding. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the pyrrole ring and can participate in hydrogen bonding.
Caption: 2D structure of this compound.
Quantitative Data
While crystallographic data for this compound is not available in the public domain, the following tables summarize key physical and spectroscopic properties, with data for the acid inferred from its methyl and ethyl esters where necessary.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | - |
| Molecular Weight | 170.12 g/mol | [1] |
| CAS Number | 13138-78-8 | [2] |
Table 2: Spectroscopic Data (Inferred from Esters)
| Spectroscopy | Peak/Shift | Assignment |
| ¹H NMR | ~3.9 ppm (s, 3H) | N-CH₃ |
| ~7.0-7.5 ppm (d, 1H) | Pyrrole H | |
| ~7.8-8.2 ppm (d, 1H) | Pyrrole H | |
| >10 ppm (br s, 1H) | COOH | |
| ¹³C NMR | ~37 ppm | N-CH₃ |
| ~110-140 ppm | Pyrrole C | |
| ~160-165 ppm | C=O (Carboxylic Acid) | |
| IR (cm⁻¹) | ~3200-3400 (broad) | O-H stretch (Carboxylic Acid) |
| ~1680-1710 | C=O stretch (Carboxylic Acid) | |
| ~1500-1550 & ~1300-1350 | NO₂ asymmetric & symmetric stretch |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of a 1-methyl-1H-pyrrole-2-carboxylate precursor, followed by hydrolysis of the ester.
Caption: General synthetic workflow for the target compound.
Detailed Protocol:
-
Nitration: To a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is then poured onto ice, and the precipitated solid is collected by filtration. The crude product, methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, is washed with water and can be purified by recrystallization.
-
Hydrolysis: The purified ester is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide.
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Biological Activity and Signaling Pathways
This compound is a precursor for the synthesis of DNA-binding polyamides like lexitropsins. These molecules bind to the minor groove of DNA, interfering with DNA replication and transcription, which is the basis of their antimicrobial activity. The nitro group on the pyrrole ring is crucial for this interaction, often participating in hydrogen bonding with the DNA base pairs.
While a specific signaling pathway directly initiated by this compound itself is not well-documented, its derivatives are known to function as DNA intercalating agents.
Caption: Postulated mechanism of action for derivatives.
Conclusion
This compound is a vital synthon in the development of antimicrobial agents. Its molecular structure, characterized by an electron-deficient aromatic pyrrole ring, is finely tuned for interaction with biological targets. While direct experimental data on the acid is limited, analysis of its ester derivatives provides a solid foundation for understanding its chemical and physical properties. Further research, particularly crystallographic studies, would be invaluable in providing a more detailed picture of its three-dimensional structure and informing the rational design of new and more potent therapeutic agents.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including DNA-binding agents and antimicrobial compounds.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application in research and drug development. This technical guide synthesizes the available information on the solubility and stability of this compound and provides standardized experimental protocols for their determination. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its characterization.
Chemical Profile
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13138-78-8[1] |
| Molecular Formula | C₆H₆N₂O₄[1] |
| Molecular Weight | 170.12 g/mol |
| Structure | A pyrrole ring substituted with a methyl group at position 1, a nitro group at position 4, and a carboxylic acid at position 2.[1] |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure and information from related studies, a qualitative solubility profile can be inferred. The presence of a polar carboxylic acid group and a nitro group suggests some potential for aqueous solubility, while the methylated pyrrole ring provides lipophilic character.
Qualitative Solubility Observations:
| Solvent | Solubility | Source/Inference |
| Water | Low | A study mentions its "low aqueous solubility".[3] The lipophilic pyrrole ring likely limits its solubility in aqueous media. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A study determined a property of a related compound in DMSO due to its low aqueous solubility, suggesting good solubility of the parent compound in DMSO.[3] |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in synthesis reactions involving this compound.[2] |
| Methanol (MeOH) | Soluble | Utilized as a solvent during the synthesis of the parent compound.[2][3] |
| Dichloromethane (DCM) | Soluble | Employed as a solvent in the preparation of the corresponding acid chloride.[4] |
Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, methanol, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) to create a standard curve for HPLC analysis.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the test solvent in a vial.
-
Shaking: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC standard curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability Profile
Potential Degradation Pathways:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be susceptible to decarboxylation.
-
Hydrolysis: While generally stable, prolonged exposure to extreme pH conditions could potentially lead to degradation.
-
Photodegradation: The nitroaromatic system may be sensitive to light, potentially leading to degradation upon prolonged exposure.
Proposed Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (photostability chamber)
-
Oven for thermal stress
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose the solid compound and the stock solution to a high-intensity light source.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation:
-
Determine the percentage of the parent compound remaining at each time point.
-
Identify and characterize any significant degradation products using PDA and/or MS data.
-
Visualizing the Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical entity like this compound.
Caption: Workflow for solubility and stability assessment.
Conclusion
While direct, quantitative data on the solubility and stability of this compound is sparse in the public domain, its chemical structure and use in organic synthesis provide valuable qualitative insights. It is likely poorly soluble in aqueous solutions and more soluble in organic solvents like DMSO and THF. Its stability is sufficient for typical synthetic procedures. For drug development and other applications requiring precise data, the experimental protocols outlined in this guide provide a robust framework for determining its thermodynamic solubility and degradation profile under various stress conditions. A systematic characterization of these properties is essential for unlocking the full potential of this versatile chemical intermediate.
References
Spectroscopic Analysis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid and Its Esters: A Technical Guide
This technical guide provides a summary of available spectroscopic data for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and its common ester derivatives. Due to the limited availability of a complete public dataset for the free carboxylic acid, this document primarily details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for its methyl and ethyl esters. The methodologies presented are based on standard laboratory protocols for the analysis of small organic molecules and aromatic nitro compounds.
Spectroscopic Data Summary
Table 1: ¹³C NMR Spectroscopic Data for this compound, ethyl ester
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available | Requires specialized access |
Note: While a record for the ¹³C NMR spectrum of the ethyl ester exists, the complete, peak-by-peak data is not publicly accessible without a subscription to specialized databases.[1]
Table 2: ¹H NMR Spectroscopic Data for Methyl 4-nitro-1H-pyrrole-2-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Specific peak data not publicly detailed | - | - | - |
Note: ¹H NMR spectra for Methyl 4-nitro-1H-pyrrole-2-carboxylate are available in spectral databases, but detailed chemical shift and coupling constant information is often behind a paywall.[2]
Table 3: Key IR Absorption Bands for Aromatic Nitro Compounds and Carboxylic Acids
| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected for Target Molecule |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid dimer) | Yes |
| ~3100 | C-H stretch (Aromatic) | Yes |
| ~2950 | C-H stretch (Aliphatic -CH₃) | Yes |
| 1760-1690 | C=O stretch (Carboxylic acid) | Yes |
| 1550-1475 | NO₂ asymmetric stretch | Yes |
| 1360-1290 | NO₂ symmetric stretch | Yes |
| 1320-1210 | C-O stretch (Carboxylic acid) | Yes |
Note: This table is based on typical ranges for the functional groups present in this compound.[3][4][5][6] The IR spectrum for methyl 4-nitro-1H-pyrrole-2-carboxylate has been recorded, indicating the feasibility of such analysis.[2]
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| Not available | No specific mass spectrum data found for the free acid. |
Note: The molecular weight of this compound is 184.12 g/mol . In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺, etc., depending on the ionization technique used.
Experimental Protocols
The following are detailed, representative methodologies for obtaining the spectroscopic data discussed.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon and proton framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 16 ppm.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mix thoroughly to ensure a homogeneous sample.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be directly infused into the mass spectrometer or injected into an LC system for separation prior to analysis.
-
-
Acquisition:
-
Calibrate the mass spectrometer using a known reference compound.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).
-
Set the mass range to be scanned (e.g., m/z 50-500).
-
-
Data Analysis:
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the data obtained.
Caption: Workflow for the spectroscopic analysis of a small organic molecule.
Caption: How different spectroscopic techniques probe the molecular structure.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Nitropyrrole Compounds
<Step>
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the biological activities of nitropyrrole compounds, a class of molecules characterized by a pyrrole ring bearing one or more nitro groups. These compounds, both from natural and synthetic origins, have garnered significant attention for their potent and diverse therapeutic potential. This document consolidates quantitative data, details essential experimental protocols, and visualizes key biological pathways to serve as a comprehensive resource for the scientific community.
Antimicrobial Activity of Nitropyrrole Compounds
Nitropyrrole derivatives are well-documented for their broad-spectrum antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi.[1][2] The naturally occurring antibiotic Pyrrolnitrin, produced by Pseudomonas species, is a prominent example, exhibiting potent antifungal activity and moderate action against Gram-positive bacteria.[1][3] The nitro group is often crucial for this activity, with some synthetic 4-nitropyrrole-based compounds showing potency equal to or greater than standard antibiotics like ciprofloxacin and amphotericin B.[4]
The antimicrobial efficacy of nitropyrrole compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[5]
| Compound/Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrrolnitrin | Staphylococcus aureus | 50 | [1] |
| Pyrrolnitrin | Bacillus subtilis | 0.78 | [1] |
| Pyrrolnitrin | Candida albicans | 10 | [1] |
| Pyrrolnitrin | Aspergillus niger | 12.5 | [1] |
| Pyrrolnitrin | Trichophyton rubrum | 1 | [1] |
| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Staphylococcus aureus (MSSA) | 0.39 - 1.56 | [4] |
| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [4] |
| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Mycobacterium tuberculosis (Compound 5e) | 0.46 | [4] |
| 4-Nitropyrrole-based 1,3,4-Oxadiazoles | Antifungal Activity | 1.56 | [4] |
| Streptopyrroles B and C | Gram-positive bacteria | 0.7 - 2.9 µM | [6] |
| Phallusialides A and B | Staphylococcus aureus (MRSA) | 32 | [6] |
| Phallusialides A and B | Escherichia coli | 64 | [6] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][7]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. After incubation, the lowest concentration that inhibits visible growth is identified as the MIC.[5]
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the nitropyrrole compound. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]
-
Inoculum Preparation: Culture the test microorganism on an agar plate overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[8] Dilute this suspension in the broth medium to achieve a final standardized inoculum concentration in each well.[8][9]
-
Inoculation: Transfer 100 µL of the standardized bacterial suspension into each well of the microtiter plate, starting from the lowest to the highest drug concentration.[8] Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.[8][9]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Anticancer Activity of Nitropyrrole Compounds
Several nitropyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11][12] For example, certain synthetic nitro-pyrrolomycins have shown potent activity against colon (HCT116) and breast (MCF-7) cancer cell lines.[13][14] The presence of the electron-withdrawing nitro group is considered a key contributor to this anticancer potential.[10]
The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-Pyrrolomycins (e.g., PM 1) | HCT116 (Colon) | 1.30 ± 0.35 | [14] |
| Nitro-Pyrrolomycins (e.g., PM 1) | MCF-7 (Breast) | 1.22 ± 0.69 | [14] |
| Nitro-Pyrrolomycins (e.g., 5c) | HCT116 (Colon) | 7.64 ± 1.88 | [14] |
| Nitro-Pyrrolomycins (e.g., 5c) | MCF-7 (Breast) | 12.02 ± 2.85 | [14] |
| 2-Nitropyrrole Derivative (Compound 18) | T. cruzi amastigotes | 3.6 ± 1.8 | [15] |
| Phenylpyrroloquinolinones | HeLa (Cervical) | 0.0002 | [10] |
| Phenylpyrroloquinolinones | HT-29 (Colon) | 0.0001 | [10] |
| Phenylpyrroloquinolinones | MCF-7 (Breast) | 0.0002 | [10] |
| 5-Nitrofuran-2-yl-thiazolidinone (14b) | MCF-7 (Breast) | 0.85 | [16] |
| Pyrrole-based Chalcones | A549 (Lung) | More effective than cisplatin | [10] |
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17][18]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]
-
Compound Treatment: Treat the cells with various concentrations of the nitropyrrole compound and incubate for a specified period (e.g., 48 or 72 hours).[13][20]
-
MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17] Incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent, such as MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Mechanisms of Action and Signaling Pathways
The biological effects of nitropyrrole compounds are mediated through various mechanisms, including the disruption of fundamental cellular processes and the modulation of critical signaling pathways.
The primary mechanism for the antifungal agent Pyrrolnitrin involves the inhibition of the respiratory electron transport system.[21] It disrupts cellular respiration by targeting enzymes such as succinate oxidase and NADH oxidase, leading to a breakdown of energy metabolism and subsequent cell death.[21][22] This disruption also secondarily impedes the synthesis of essential macromolecules like proteins, RNA, and DNA.[2]
In cancer cells, nitropyrrole derivatives can interfere with multiple signaling pathways that regulate cell growth, proliferation, and survival. While specific pathways can vary by compound, inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and downstream pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, are common targets for anticancer drugs.[12][23] Inhibition of these pathways can halt the cell cycle and induce apoptosis (programmed cell death).[11]
This guide highlights the substantial therapeutic potential of nitropyrrole compounds. The provided data and protocols offer a foundational resource for further research and development in this promising area of medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Anti- Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. journals.asm.org [journals.asm.org]
- 22. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]
- 23. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8) is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted pyrrole ring, makes it a valuable building block for the synthesis of more complex molecules, including analogs of the DNA-binding antibiotics lexitropsin and distamycin. This document provides a comprehensive overview of the available technical data for this compound, including its chemical properties, inferred synthesis, and potential biological significance. Due to the limited availability of direct experimental data for this specific carboxylic acid in public literature, this guide also incorporates data from its closely related ester derivatives to provide a more complete profile.
Chemical Properties and Data
This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position significantly influences its chemical reactivity and potential biological activity. The nitro group acts as a strong electron-withdrawing group, which can impact the acidity of the carboxylic acid and the overall electron density of the pyrrole ring.
General Information
| Property | Value | Source |
| CAS Number | 13138-78-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₆H₆N₂O₄ | Sigma-Aldrich[1] |
| Molecular Weight | 170.12 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | This compound | LGC Standards[2] |
| Synonyms | 1-Methyl-4-nitropyrrole-2-carboxylic acid | LGC Standards[2] |
| Canonical SMILES | CN1C=C(C=C1C(=O)O)--INVALID-LINK--[O-] | LGC Standards[2] |
| InChI Key | GEGNYFQOFWUIFG-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Physical and Chemical Properties (Predicted and from Related Compounds)
| Property | Value (for Methyl Ester) | Source |
| Boiling Point | 305.2 °C at 760 mmHg | Echemi[3], BOC Sciences[] |
| Density | 1.36 g/cm³ | Echemi[3], BOC Sciences[] |
| Vapor Pressure | 0.000831 mmHg at 25°C | Echemi[3] |
| Refractive Index | 1.561 | Echemi[3] |
| Flash Point | 138.4 °C | Echemi[3] |
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations, likely involving the hydrolysis of its corresponding ester.
Inferred Synthesis Pathway: Hydrolysis of Methyl 1-Methyl-4-nitro-1H-pyrrole-2-carboxylate
The most probable method for the preparation of the target carboxylic acid is the hydrolysis of its methyl or ethyl ester. The methyl ester, methyl 1-methyl-4-nitropyrrole-2-carboxylate (CAS 13138-76-6), is commercially available.
DOT Script for Inferred Synthesis Pathway
Caption: Inferred synthesis pathway for the target compound.
General Experimental Protocol for Ester Hydrolysis
The following is a generalized protocol for the hydrolysis of a methyl ester to a carboxylic acid. This protocol would need to be optimized for the specific substrate.
-
Dissolution: Dissolve methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent mixture, such as methanol and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to the reaction mixture. Typically, 1.1 to 2 equivalents of the base are used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully acidify the mixture with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (typically pH 2-3).
-
The carboxylic acid product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Biological Activity and Applications
While specific quantitative biological data for this compound is scarce in the public domain, its structural motifs suggest potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Role as a Precursor for Lexitropsin and Distamycin Analogs
Commercial suppliers note that this compound is used in the synthesis of lexitropsin and distamycin analogs, which are known to be DNA minor groove binding agents with antimicrobial properties. These molecules typically consist of linked N-methylpyrrole carboxamide units. The carboxylic acid functional group of the title compound is crucial for its incorporation into these polyamide chains through amide bond formation.
DOT Script for Application Workflow
Caption: General workflow for synthesizing lexitropsin analogs.
Potential Cytotoxicity
It has been stated that this compound has been shown to be cytotoxic to cancer cells. However, specific IC₅₀ values against particular cell lines are not available in the reviewed literature. The nitro-pyrrole moiety is a common feature in various biologically active compounds, and its presence is often associated with cytotoxic or antimicrobial effects.
Spectral Data (Inferred and from Related Compounds)
No experimentally obtained spectra for this compound were found. The following represents expected spectral characteristics based on its structure and data from its methyl ester.
¹H NMR Spectroscopy (Predicted)
-
N-CH₃: A singlet peak expected around 3.8-4.0 ppm.
-
Pyrrole Protons: Two doublets in the aromatic region (around 7.0-8.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyrrole ring.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.
¹³C NMR Spectroscopy (Predicted)
-
N-CH₃: A peak around 35-40 ppm.
-
Pyrrole Carbons: Four peaks in the aromatic region (approximately 110-140 ppm).
-
Carbonyl Carbon: A peak in the range of 160-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-H Stretches: Absorptions around 2800-3000 cm⁻¹.
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of bioactive molecules. While direct and detailed experimental data for this compound are limited in publicly accessible sources, its structural relationship to known biologically active pyrrole derivatives and its utility as a precursor for DNA-binding agents highlight its importance for further research. The information compiled in this guide, including inferred properties and synthetic methods, provides a foundational resource for scientists and researchers working with this compound. Further experimental investigation is warranted to fully characterize its properties and explore its full potential in drug discovery and development.
References
A Technical Guide to the Discovery and History of Substituted Nitropyrroles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, synthesis, and biological significance of substituted nitropyrroles. This class of heterocyclic compounds, characterized by a pyrrole ring bearing one or more nitro groups, encompasses a range of naturally occurring antibiotics and synthetically derived molecules with significant pharmacological potential. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Introduction to Substituted Nitropyrroles
The pyrrole moiety is a fundamental scaffold in numerous biologically active natural products and synthetic drugs.[1][2] The introduction of a nitro group to this five-membered aromatic heterocycle significantly influences its electronic properties and biological activity, giving rise to a unique class of compounds known as nitropyrroles.[3][4] These compounds have garnered considerable attention due to their diverse pharmacological activities, including potent antifungal, antibacterial, and anticancer properties.[1][5]
Naturally occurring nitropyrroles are relatively rare, with prominent examples including the β-nitropyrrole-containing pyrrolomycins and the α-nitropyrrole-containing nitropyrrolins and heronapyrroles.[3][4] The discovery of these natural products has spurred extensive research into the synthesis of novel substituted nitropyrrole derivatives with the aim of developing new therapeutic agents.[6][7]
Discovery and History of Key Substituted Nitropyrroles
The journey into the world of substituted nitropyrroles began with the isolation of potent antibiotics from microbial sources. This section details the discovery and historical context of seminal nitropyrrole compounds.
Pyrrolnitrin: A Pioneering Antifungal Agent
The history of substituted nitropyrroles is inextricably linked to the discovery of pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole]. First isolated in 1964 from Pseudomonas pyrrocinia, pyrrolnitrin was identified as a phenylpyrrole derivative featuring two chlorine atoms and a nitro group.[8][9] Its discovery was a significant milestone, revealing a novel class of antifungal agents. Subsequent studies have shown that various species of Pseudomonas and Burkholderia produce pyrrolnitrin as a secondary metabolite derived from tryptophan.[8][10] The antifungal properties of pyrrolnitrin are attributed to its ability to inhibit the electron transport system in fungi.[10]
Other Naturally Occurring Nitropyrroles
Following the discovery of pyrrolnitrin, several other nitropyrrole-containing natural products have been identified, each with unique structural features and biological activities.
-
Pyrrolomycins: This family of antibiotics, characterized by a polyhalogenated nitropyrrole nucleus, exhibits a broad spectrum of biological activity.[2]
-
Nitropyrrolins and Heronapyrroles: These compounds belong to the α-nitropyrrole class of natural products.[3][4] The heronapyrroles, isolated from a marine-derived Streptomyces species, feature a rare 2-nitropyrrole motif attached to a farnesyl chain.[3][9]
Synthesis of Substituted Nitropyrroles
The development of synthetic routes to substituted nitropyrroles has been crucial for structure-activity relationship studies and the generation of novel analogs with improved therapeutic properties. Both the total synthesis of natural products and the development of general methodologies for constructing the nitropyrrole core have been areas of intense research.
Total Synthesis of Pyrrolnitrin and its Analogs
Early total syntheses of pyrrolnitrin were often lengthy and lacked the flexibility to produce a wide range of analogs.[6] More contemporary approaches have focused on developing more straightforward and versatile synthetic strategies. A notable approach involves the Suzuki-Miyaura cross-coupling of a pyrrole boronate ester with a substituted nitrobenzene.[6]
General Synthetic Methodologies
Several synthetic methods are employed for the preparation of substituted nitropyrroles:
-
Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the pyrrole ring.[5][7][11] This method is valued for its operational simplicity and the ready availability of starting materials.[12]
-
[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMIC): This reaction provides a versatile route to multi-substituted pyrroles, including nitropyrrole derivatives, by reacting TosMIC with electron-deficient alkenes.[13]
Biological Activity and Quantitative Data
Substituted nitropyrroles exhibit a wide range of biological activities. The nature and position of the substituents on the pyrrole ring play a critical role in determining their potency and selectivity.[5]
Antimicrobial Activity
The most well-documented activity of substituted nitropyrroles is their antimicrobial effect. Pyrrolnitrin and its analogs have demonstrated significant efficacy against a variety of fungal and bacterial pathogens.
Table 1: Antimicrobial Activity of Substituted Nitropyrroles
| Compound/Derivative | Target Organism | Activity Metric | Reported Value |
| Pyrrolnitrin Analog (V-h) | Alternaria solani | Fungicidal Activity | Excellent at 50 µg/mL |
| Pyrrolnitrin Analog (V-h) | Gibberella zeae | Fungicidal Activity | Excellent at 50 µg/mL |
| Pyrrolnitrin Analog (V-h) | Physalospora piricola | Fungicidal Activity | Excellent at 50 µg/mL |
| Pyrrolnitrin Analog (V-h) | Fusarium oxysporum | Fungicidal Activity | Excellent at 50 µg/mL |
| Pyrrolnitrin Analog (V-h) | Cercospora arachidicola | Fungicidal Activity | Excellent at 50 µg/mL |
| Mindapyrrole B | Pseudomonas aeruginosa | MIC | 8 µg/mL[14] |
| Mindapyrrole B | Enterococcus faecium | MIC | 8 µg/mL[14] |
Anticancer Activity
Several substituted pyrrole derivatives have shown promising anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[15]
Table 2: Anticancer Activity of Substituted Pyrroles
| Compound/Derivative | Target Cell Line | Activity Metric | Reported Value |
| 3-Aroyl-1-arylpyrrole (ARAP 22) | NCI-ADR-RES (Drug-Resistant) | Inhibition | Strong Inhibition |
| ARAP 22 | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations[16] |
| ARAP 27 | Medulloblastoma D283 | Growth Inhibition | Nanomolar concentrations[16] |
| Pyrrolo[2,3-d]pyrimidine (1a) | A549 (Lung Carcinoma) | IC50 | 0.35 µM[15] |
| Pyrrolo[2,3-d]pyrimidine (1b) | PC-3 (Prostate Cancer) | IC50 | 1.04 µM[15] |
| Mindapyrrole B | MDCK (Canine Kidney) | IC50 | 67 µg/mL[14] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which substituted nitropyrroles exert their biological effects is crucial for drug development. This section outlines key signaling pathways targeted by these compounds and provides a generalized workflow for their discovery and evaluation.
Targeted Signaling Pathways
Substituted pyrrole derivatives have been shown to modulate several critical cellular signaling pathways implicated in cancer and other diseases.
-
Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole derivatives are potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[16]
-
Hedgehog Signaling Pathway: Some pyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers, including medulloblastoma.[16]
-
Apoptosis Induction: Many pyrrole-based anticancer compounds trigger programmed cell death (apoptosis) through both intrinsic and extrinsic signaling pathways, leading to the activation of caspases.[15]
Caption: Inhibition of the Hedgehog signaling pathway by substituted nitropyrroles.
Experimental Workflow for Discovery and Evaluation
The discovery and development of novel substituted nitropyrroles as therapeutic agents follow a structured workflow.
Caption: Generalized workflow for the discovery and development of substituted nitropyrrole-based drugs.
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducibility of experimental results.
General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol describes a general method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds.
Materials:
-
1,4-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
To a solution of the 1,4-dicarbonyl compound in the chosen solvent, add the primary amine and the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted pyrrole.[17]
Protocol for the Synthesis of 3-Nitropyrrole
This protocol outlines a method for the nitration of pyrrole.
Materials:
-
Pyrrole (1.0 eq)
-
Sodium nitrite (3.0 eq)
-
Sodium persulfate (1.0 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction flask, combine pyrrole, sodium nitrite, and sodium persulfate in tetrahydrofuran.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, purify the crude product by column chromatography (ethyl ether:ethyl acetate = 4:1) to obtain 3-nitropyrrole.
Biosynthesis of Pyrrolnitrin
The biosynthesis of pyrrolnitrin from L-tryptophan in Pseudomonas fluorescens involves a four-step enzymatic pathway encoded by the prnABCD operon.[10][13]
-
Chlorination of L-tryptophan: The enzyme tryptophan 7-halogenase (PrnA) catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan.[10][13]
-
Ring Rearrangement and Decarboxylation: PrnB catalyzes the conversion of 7-chloro-L-tryptophan to monodechloroaminopyrrolnitrin.[10][13]
-
Second Chlorination: PrnC chlorinates monodechloroaminopyrrolnitrin to form aminopyrrolnitrin.[10][13]
-
Oxidation: Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, completing the synthesis of pyrrolnitrin.[10][13]
Caption: Biosynthetic pathway of pyrrolnitrin from L-tryptophan.
Conclusion
Substituted nitropyrroles represent a fascinating and pharmacologically important class of heterocyclic compounds. From the initial discovery of the potent antifungal agent pyrrolnitrin to the ongoing development of novel synthetic derivatives with anticancer activity, this field continues to be a rich source of therapeutic innovation. The elucidation of their biosynthetic pathways, the development of efficient synthetic methodologies, and the detailed investigation of their mechanisms of action are all critical components in harnessing the full potential of substituted nitropyrroles in drug discovery and development. This guide provides a foundational understanding for researchers and scientists dedicated to advancing this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iris.unipa.it [iris.unipa.it]
- 16. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of Nitro-derivatives of Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of nitro-derivatives of pyrrole. These compounds are of significant interest due to their energetic properties and potential applications in materials science and as intermediates in the synthesis of pharmacologically active molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical workflow for thermochemical characterization to support research and development in this area.
Core Thermochemical Data
| Compound Name | Chemical Formula | Standard Enthalpy of Formation (ΔfH⦵) (kJ/mol) | Method |
| Pyrrole | C₄H₅N | 108.2 (gas) | Experimental |
| 1-Nitro-1H-pyrrole | C₄H₄N₂O₂ | Data not available | |
| 2-Nitro-1H-pyrrole | C₄H₄N₂O₂ | Data not available | |
| 3-Nitro-1H-pyrrole | C₄H₄N₂O₂ | Data not available | |
| 1,2,3-Trinitro-1H-pyrrole | C₄H₂N₄O₆ | Calculated data suggests high energy content[1] | Computational |
| 2,3,4-Trinitro-1H-pyrrole | C₄H₂N₄O₆ | Calculated data suggests high energy content[1] | Computational |
| 2,3,5-Trinitro-1H-pyrrole | C₄H₂N₄O₆ | Calculated data suggests high energy content[1] | Computational |
| 2,3,4,5-Tetranitro-1H-pyrrole | C₄H₂N₅O₈ | Calculated data suggests high energy content[1] | Computational |
Note: The stability of nitropyrrole derivatives is influenced by the position of the nitro group. For monosubstituted pyrroles, the stability follows the order: 2-nitro-1H-pyrrole (α-substitution) > 3-nitro-1H-pyrrole (β-substitution) > 1-nitro-1H-pyrrole (N-substitution). The lower stability of the N-nitro derivative is attributed to the less stable N-N bond compared to the C-N bond.[1] Several nitropyrrole derivatives, specifically 1,2,3-trinitro-1H-pyrrole, 2,3,4-trinitro-1H-pyrrole, 2,3,5-trinitro-1H-pyrrole, and 2,3,4,5-tetranitro-1H-pyrrole, have been identified through computational screening as potential high-energy-density molecules.[1]
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of nitro-derivatives of pyrrole involves a series of precise experimental techniques. The following protocols are standard for characterizing the energetic properties of such organic compounds.
Synthesis and Purification
The initial step involves the synthesis of the target nitropyrrole derivative. A common method for the nitration of pyrrole is the reaction with an equimolar mixture of nitric acid and acetic anhydride at low temperatures, which predominantly yields β-substituted products. Following synthesis, the compound must be purified to a high degree, typically by recrystallization or chromatography, to ensure the accuracy of subsequent thermochemical measurements.
Static-Bomb Combustion Calorimetry
This technique is used to determine the standard molar enthalpy of formation in the solid state (ΔfH⦵(s)).
-
Apparatus: A static-bomb combustion calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in a well-insulated container.
-
Procedure:
-
A precisely weighed pellet of the nitropyrrole sample is placed in a crucible inside the bomb.
-
A fuse wire is attached to the sample and connected to two electrodes.
-
The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
-
The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
Corrections are applied for the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the air.
-
The standard molar enthalpy of combustion (ΔcH⦵) is determined from the energy of combustion.
-
The standard molar enthalpy of formation in the solid state is then calculated using Hess's Law.
-
High-Temperature Calvet Microcalorimetry
This method is employed to determine the standard molar enthalpy of sublimation (ΔsubH⦵).
-
Apparatus: A Calvet microcalorimeter, which is a highly sensitive heat-flux calorimeter.
-
Procedure:
-
A small, accurately weighed amount of the nitropyrrole sample is placed in a Knudsen effusion cell.
-
The cell is placed in the microcalorimeter at a constant high temperature.
-
The heat flow associated with the sublimation of the sample is measured as a function of time.
-
The standard molar enthalpy of sublimation is determined from the integrated heat flow and the mass of the sublimed sample.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
These thermal analysis techniques provide information on the thermal stability and phase transitions of the compound.
-
TGA Procedure: A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting data provides information on decomposition temperatures and the presence of volatile components.
-
DSC Procedure: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This technique is used to determine melting points, enthalpies of fusion, and other phase transition temperatures and enthalpies.
Logical Workflow for Thermochemical Characterization
The comprehensive thermochemical characterization of a nitro-derivative of pyrrole follows a logical workflow that integrates experimental measurements and computational chemistry.
Caption: Workflow for the thermochemical characterization of nitropyrrole derivatives.
References
An In-depth Technical Guide to the Safe Handling of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. The following guidelines are based on safety data for structurally related compounds and general principles of laboratory safety for handling nitro-containing heterocyclic compounds. It is imperative for users to conduct their own risk assessments before handling this chemical.
Introduction
This compound is a substituted pyrrole derivative. Compounds of this class are of interest in medicinal chemistry and drug development, particularly in the synthesis of antimicrobial agents like Lexitropsin and distamycin analogs[1]. The presence of a nitro group and a carboxylic acid function on the pyrrole ring suggests that this compound may have specific reactivity and biological activity, necessitating careful handling procedures. This guide provides a comprehensive overview of the known safety and handling information extrapolated from similar chemical structures.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following table summarizes available data for the compound and its close structural analogs to provide an estimated chemical profile.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate | 4-Nitro-1H-pyrrole-2-carboxylic acid | 1-Methylpyrrole |
| CAS Number | 13138-78-8[1] | 13138-76-6 | 5930-93-8[2] | 96-54-8 |
| Molecular Formula | C6H6N2O4 | C7H8N2O4[3] | C5H4N2O4[2] | C5H7N |
| Molecular Weight | 170.12 g/mol | 184.15 g/mol | 156.10 g/mol [2][4] | 81.12 g/mol |
| Appearance | Solid (expected) | Solid | Solid[4] | Dark yellow liquid |
| Boiling Point | Not available | 305.2°C at 760 mmHg[3] | Not available | 111 - 114 °C |
| Melting Point | Not available | Not available | Not available | -57 °C |
| Flash Point | Not applicable (expected for solid) | Not applicable | Not applicable[4] | 16 °C |
| Density | Not available | 1.36 g/cm³[3] | Not available | Not available |
| Solubility | Sparingly soluble in water (expected) | Not available | Not available | 13 g/L in water (20°C) |
Hazard Identification and Classification
The GHS classification for this compound is not officially established. However, based on the hazard information for its analogs, a precautionary classification is provided below.
Table 2: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Precautionary GHS Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | Warning[2] | GHS07 | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][5] | Warning[2][5] | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][5] | Warning[2][5] | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[5] | Warning[5] | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocols: Synthesis
A general, two-step synthetic protocol for pyrrole-2-carboxylic acids involves the 1,3-dipolar cycloaddition of an azomethine ylide to a nitro-alkene, followed by an oxidation-elimination reaction.
Methodology:
-
Cycloaddition: An appropriate N-substituted amino acid ester is reacted with an aldehyde to generate an azomethine ylide in situ. This is then reacted with a suitable 2-aryl-nitroethylene in the presence of a silver acetate catalyst and a base such as triethylamine in a solvent like toluene at room temperature. This reaction typically yields a highly substituted nitro-pyrrolidine.
-
Oxidation-Elimination: The resulting nitro-pyrrolidine derivative is suspended in methanol. Sodium methoxide is added, and upon dissolution, the mixture is cooled to 0°C. A 30% hydrogen peroxide solution is then added dropwise. The reaction is stirred, typically overnight.
-
Work-up: The reaction mixture is acidified with dilute hydrochloric acid, leading to the precipitation of the pyrrole-2-carboxylic acid. The precipitate is filtered. The filtrate is then evaporated, and the residue is redissolved in a suitable organic solvent like dichloromethane, washed with water, dried over a drying agent like magnesium sulfate, and evaporated to yield any remaining product.
Safety and Handling Guidelines
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after use.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
5.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ground/bond container and receiving equipment to prevent static discharge.
5.3. Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
5.4. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
5.5. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under normal conditions.
-
Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling this compound.
Caption: Workflow for Safe Handling of the Compound.
Caption: First Aid Procedures for Exposure.
References
- 1. This compound | 13138-78-8 [chemicalbook.com]
- 2. 4-nitro-1H-pyrrole-2-carboxylic Acid | C5H4N2O4 | CID 7016560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-Nitro-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules, including lexitropsin and distamycin analogs with antimicrobial activities.[1] The protocol is presented in a step-by-step manner, suitable for researchers in organic and medicinal chemistry.
Chemical Pathway Overview
The synthesis of this compound is achieved through a three-step process starting from the commercially available Methyl 1H-pyrrole-2-carboxylate. The synthetic route involves:
-
N-methylation of the pyrrole ring.
-
Nitration at the C4 position of the pyrrole ring.
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1 | N-Methylation | Methyl 1H-pyrrole-2-carboxylate | Sodium hydride, Methyl iodide | Tetrahydrofuran | 0 to RT | 2 h | Methyl 1-methyl-1H-pyrrole-2-carboxylate | ~95% (Estimated) |
| 2 | Nitration | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Fuming nitric acid, Acetic anhydride | Acetic anhydride | < -5 | 1 h | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | ~70-80% (Crude) |
| 3 | Hydrolysis | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | Lithium hydroxide | Tetrahydrofuran/Water | RT | 12 h | This compound | >90% (Estimated) |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate
This procedure is a general method for the N-methylation of pyrroles.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 1-methyl-1H-pyrrole-2-carboxylate.
Step 2: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
This protocol is adapted from the nitration of the corresponding ethyl ester.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in acetic anhydride (approx. 5 mL per gram of starting material).
-
Cool the solution to below -5 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (d = 1.5, 1.1 eq.) to acetic anhydride (approx. 1.2 mL per gram of nitric acid) while maintaining a low temperature.
-
Add the cold nitrating mixture dropwise to the solution of the pyrrole ester, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 1 hour.
-
Pour the dark solution into ice water with vigorous stirring.
-
Extract the product with ether or ethyl acetate (3 x volumes).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.
-
The crude red solid can be purified by column chromatography on alumina using a mixture of benzene and petroleum pentanes as the eluent to isolate the 4-nitro isomer.
Step 3: Synthesis of this compound
This is a standard procedure for the hydrolysis of methyl esters.
-
Dissolve Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.
-
Acidify the reaction mixture to pH 2-3 with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
References
Application Notes and Protocols: Nitration of 1-Methyl-Pyrrole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the mechanism and protocol for the electrophilic nitration of 1-methyl-pyrrole-2-carboxylic acid. Pyrrole and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. Understanding the regioselectivity of their functionalization is crucial for the rational design of novel chemical entities. The nitration of 1-methyl-pyrrole-2-carboxylic acid is a key transformation that introduces a versatile nitro group, which can be further modified. This protocol outlines the reaction mechanism, details the directing effects of the substituents on the pyrrole ring, provides an experimental procedure adapted from a closely related reaction, and presents the expected outcomes.
Introduction
Pyrrole, a five-membered aromatic heterocycle, readily undergoes electrophilic aromatic substitution. The position of substitution is highly influenced by the nature and position of substituents already present on the ring. In the case of 1-methyl-pyrrole-2-carboxylic acid, the N-methyl group is an activating group that directs electrophiles to the ortho (2- and 5-) and para (3- and 4-) positions relative to the nitrogen atom. Conversely, the 2-carboxylic acid group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta (4-) position. The interplay of these electronic effects governs the regiochemical outcome of the nitration reaction.
The nitration is typically carried out using a nitrating agent such as the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and a strong acid or, in the case of activated rings like pyrrole, with milder reagents like nitric acid in acetic anhydride. Due to the acid-sensitivity of the pyrrole ring, which can lead to polymerization under strongly acidic conditions, the use of mixed acid (H₂SO₄/HNO₃) is often avoided in favor of acetyl nitrate (formed from nitric acid and acetic anhydride).
Reaction Mechanism and Regioselectivity
The nitration of 1-methyl-pyrrole-2-carboxylic acid proceeds via an electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich pyrrole ring to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the preferred position of attack.
Two main products are expected from the nitration of 1-methyl-pyrrole-2-carboxylic acid: 4-nitro-1-methyl-pyrrole-2-carboxylic acid and 5-nitro-1-methyl-pyrrole-2-carboxylic acid .
-
Attack at the C4-position: The electron-withdrawing carboxylic acid group at the 2-position directs the incoming electrophile to the 4-position (meta-directing effect). The resonance structures of the intermediate formed by attack at C4 show that the positive charge is distributed across the ring without being placed on the carbon atom bearing the deactivating carboxylic acid group.
-
Attack at the C5-position: The nitrogen atom of the pyrrole ring strongly directs electrophiles to the adjacent (alpha) positions, which are the 2- and 5-positions. Since the 2-position is already substituted, the 5-position is a likely site for nitration. The intermediate formed by attack at C5 is also resonance-stabilized.
The ratio of the 4-nitro to the 5-nitro isomer is influenced by the reaction conditions. Studies on the analogous compound, 1-methyl-2-pyrrolecarbonitrile, have shown that the 2-cyano group is less "meta"-directing in the pyrrole series than in the benzene ring, leading to the formation of both 4- and 5-nitro isomers.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the reaction mechanism for the formation of the two primary isomers.
Caption: Reaction pathway for the formation of the 4-nitro isomer.
Caption: Reaction pathway for the formation of the 5-nitro isomer.
Experimental Protocols
The following protocol is adapted from the nitration of 1-methyl-2-pyrrolecarbonitrile and is expected to yield a mixture of 4- and 5-nitro-1-methyl-pyrrole-2-carboxylic acid.[1]
Materials:
-
1-Methyl-pyrrole-2-carboxylic acid
-
Acetic anhydride
-
Fuming nitric acid (d = 1.5)
-
Ice
-
Deionized water
-
Ether (or other suitable extraction solvent like ethyl acetate)
-
Sodium bicarbonate (or sodium carbonate) solution (for washing)
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., benzene/ethyl acetate or hexane/ethyl acetate mixtures)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to acetic anhydride while cooling in an ice bath. The temperature should be maintained below 10 °C.
-
Reaction Setup: Dissolve 1-methyl-pyrrole-2-carboxylic acid in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Chill the solution to 0 °C in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 1-methyl-pyrrole-2-carboxylic acid while maintaining the reaction temperature below 10 °C. Stir the reaction mixture vigorously during the addition.
-
Work-up: After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time (monitoring by TLC is recommended). Pour the reaction mixture into ice water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash successively with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to separate the 4-nitro and 5-nitro isomers.
Data Presentation
The following table summarizes the expected products and their properties. The yields are estimates based on related reactions and may vary depending on the specific reaction conditions.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Position of Nitration | Notes |
| 4-Nitro-1-methyl-pyrrole-2-carboxylic acid | C₆H₆N₂O₄ | 170.12 | 4-position | Formation is directed by the meta-directing effect of the carboxylic acid group. A known compound, with a reported melting point of 199-199.5 °C for the corresponding acid derived from a haloform reaction.[2] |
| 5-Nitro-1-methyl-pyrrole-2-carboxylic acid | C₆H₆N₂O₄ | 170.12 | 5-position | Formation is directed by the activating effect of the pyrrole nitrogen. |
Conclusion
The nitration of 1-methyl-pyrrole-2-carboxylic acid is a nuanced reaction that yields a mixture of the 4- and 5-nitro isomers due to the competing directing effects of the N-methyl and 2-carboxylic acid substituents. The provided protocol, adapted from a similar transformation, offers a robust starting point for the synthesis of these valuable nitro-substituted pyrrole derivatives. Separation of the isomers can be achieved by standard chromatographic techniques. These nitrated products serve as versatile intermediates for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may allow for tuning the regioselectivity of this important transformation.
References
The Synthetic Versatility of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: A Gateway to Biologically Active Molecules
For Immediate Release:
[City, State] – December 24, 2025 – 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid has emerged as a pivotal building block in organic synthesis, offering a versatile scaffold for the construction of a diverse array of biologically active compounds. Its unique electronic and structural features make it a valuable precursor for the synthesis of complex molecules, particularly in the realm of drug discovery and development. This application note provides a comprehensive overview of its primary applications, complete with detailed experimental protocols and quantitative data to guide researchers in leveraging this powerful synthetic intermediate.
The principal application of this compound lies in its utility as a key component for the synthesis of lexitropsins and distamycin analogs. These molecules are renowned for their ability to bind to the minor groove of DNA, exhibiting significant antimicrobial and potential anticancer properties. The synthetic strategy hinges on the facile formation of amide bonds, coupling the pyrrole carboxylic acid moiety with various amine-containing fragments to construct oligopyrrole chains.
Core Applications and Synthetic Pathways
The synthetic utility of this compound can be broadly categorized into two main transformations:
-
Amide Bond Formation: The carboxylic acid functionality serves as a handle for coupling with a variety of primary and secondary amines. This reaction is fundamental to the assembly of the polyamide backbone of lexitropsins and related compounds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation dramatically expands the synthetic possibilities, allowing for the introduction of different substituents and the creation of new pharmacophores.
Below are detailed protocols for these key transformations, providing a practical guide for researchers.
Experimental Protocols
Application 1: Synthesis of a Lexitropsin Precursor via Amide Coupling
This protocol details the coupling of this compound with a generic amino-pyrrole unit, a common step in the assembly of lexitropsin analogs.
Table 1: Reagents and Reaction Conditions for Amide Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | Starting material |
| Amino-pyrrole derivative | 1.1 eq | Coupling partner |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 1.2 eq | Coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 eq | Base |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 12 hours | |
| Yield | 85-95% | Typical isolated yield |
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amino-pyrrole derivative (1.1 eq).
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion (monitored by TLC), pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the desired amide product.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Application 2: Reduction of the Nitro Group to an Amine
This protocol describes a standard procedure for the reduction of the nitro group on the pyrrole ring, opening up avenues for further functionalization.
Table 2: Reagents and Reaction Conditions for Nitro Group Reduction
| Reagent/Parameter | Quantity/Value | Notes |
| This compound derivative | 1.0 eq | Starting material |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 5.0 eq | Reducing agent |
| Ethanol (EtOH) | Solvent | |
| Reaction Temperature | 70 °C | |
| Reaction Time | 4 hours | |
| Yield | 70-85% | Typical isolated yield |
Detailed Methodology:
-
Suspend the this compound derivative (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino-pyrrole derivative.
-
The crude product can be purified by column chromatography.
Future Outlook
The synthetic potential of this compound extends beyond the synthesis of DNA-binding agents. The reactive handles on the pyrrole ring—the carboxylic acid and the versatile nitro group—provide a platform for the development of a wide range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity will undoubtedly lead to the discovery of new molecules with unique biological activities and properties. Researchers are encouraged to utilize the protocols outlined in this note as a starting point for their synthetic endeavors.
Application Notes and Protocols: 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a Precursor for Lexitropsin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a key precursor in the synthesis of lexitropsin analogs. Lexitropsins are a class of synthetic DNA minor groove binding agents with potential applications as anticancer and antiviral therapeutics. By targeting specific DNA sequences, these molecules can interfere with essential cellular processes such as transcription and replication, leading to cell cycle arrest and apoptosis.[1]
Overview: From Precursor to Biologically Active Analog
The synthesis of lexitropsin analogs from this compound involves a multi-step process that begins with the chemical modification of the precursor to prepare it for solid-phase synthesis. The general workflow involves the reduction of the nitro group to an amine, followed by the protection of the amine with either a Boc or Fmoc group. This functionalized pyrrole monomer is then used in solid-phase peptide synthesis (SPPS) to build the desired lexitropsin analog, typically a polyamide containing N-methylpyrrole and N-methylimidazole units. Following synthesis and purification, the lexitropsin analogs are evaluated for their DNA binding affinity and biological activity in various cancer cell lines.
Data Presentation: Biological Activity of Lexitropsin Analogs
The following tables summarize the cytotoxic activity of various lexitropsin analogs in different cancer cell lines. It is important to note that direct IC50 values for a wide range of lexitropsin analogs are not always available in the public domain. The data presented here is compiled from studies on specific derivatives and conjugates to provide a comparative overview.
Table 1: Cytotoxicity of Methyl-Lexitropsin (Me-Lex) in Human Glioma Cell Lines [1]
| Cell Line | Histology | LD10 (µM)¹ |
| A172 | Glioblastoma | 1.1 |
| CAS-1 | Glioblastoma | 2.0 |
| SF763 | Anaplastic Astrocytoma | 3.0 |
| U87 | Glioblastoma | 5.5 |
| U251 | Glioblastoma | 6.0 |
| SF767 | Glioblastoma | 8.0 |
| T98G | Glioblastoma Multiforme | 15.0 |
| LN18 | Glioblastoma | 25.0 |
| SNB19 | Glioblastoma | 30.0 |
| SF126 | Glioblastoma | 47.0 |
¹LD10 represents the lethal dose required to kill 10% of the cell population.
Table 2: Anticancer Activity of Lexitropsin Analogs and Conjugates in Other Cancer Cell Lines [1]
| Compound | Cancer Type | Cell Line(s) | Observed Effect |
| MeOSO₂(CH₂)₂-lexitropsin (Me-Lex) | Leukemia | MT-1, Jurkat | Cytotoxic and clastogenic effects observed. |
| Mitomycin-Lexitropsin Conjugate | Breast Cancer | MCF-7, MDA-MB-468 | More cytotoxic than Mitomycin C alone at concentrations <15µM. |
| Carbocyclic Lexitropsin Analogs | Breast Cancer | MCF-7 | Antiproliferative and cytotoxic effects demonstrated. |
Experimental Protocols
Synthesis of Protected Pyrrole Monomers
The initial and crucial step is the conversion of this compound into a protected form suitable for solid-phase synthesis. This involves the reduction of the nitro group to an amine, followed by protection with either a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 3.1.1: Reduction of this compound
This protocol is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite®)
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid. The product can be used in the next step without further purification or can be purified by crystallization if necessary.
Protocol 3.1.2: Boc Protection of 1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid
This protocol is based on standard procedures for the Boc protection of amines.[2]
Materials:
-
1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
A suitable solvent (e.g., dioxane/water or tetrahydrofuran (THF))
Procedure:
-
Dissolve the crude 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid in a mixture of dioxane and water.
-
Add a suitable base (e.g., sodium bicarbonate) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH ~3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
Protocol 3.1.3: Fmoc Protection of 1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid
This protocol is based on standard procedures for the Fmoc protection of amines.[3]
Materials:
-
1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
A suitable solvent system (e.g., dioxane/water or acetone/water)
Procedure:
-
Dissolve 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid in a mixture of acetone and water.
-
Add sodium bicarbonate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in acetone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid.
Solid-Phase Synthesis of Lexitropsin Analogs
This protocol outlines the general steps for the manual solid-phase synthesis of a lexitropsin analog using Fmoc chemistry.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected amino acids (including the synthesized 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid and other required monomers like Fmoc-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (e.g., 4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid) by dissolving it in DMF with HBTU and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired lexitropsin sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the lexitropsin analog from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the lexitropsin analog by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Biological Evaluation
Protocol 3.3.1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of the synthesized lexitropsin analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized lexitropsin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lexitropsin analogs (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for lexitropsin analog development.
Proposed Mechanism of Action: Induction of Apoptosis
Lexitropsins exert their cytotoxic effects primarily through binding to the minor groove of DNA, which can trigger a cascade of cellular events leading to apoptosis. The following diagram illustrates a plausible signaling pathway.
Caption: Intrinsic apoptosis pathway induced by lexitropsin-DNA binding.
References
Application Notes and Protocols for the Synthesis of Nitropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and synthesis of various nitropyrrole derivatives. It is intended to serve as a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in numerous natural products and pharmaceuticals. The introduction of a nitro group onto the pyrrole ring significantly modulates its electronic properties and biological activity. Nitropyrrole derivatives have garnered considerable interest due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The electron-withdrawing nature of the nitro group can also be exploited for further chemical transformations, making nitropyrroles valuable synthetic intermediates. This document outlines established and efficient protocols for the synthesis of 2-nitropyrrole, 3-nitropyrrole, and various substituted nitropyrrole derivatives.
Data Presentation
The following tables summarize the reaction conditions and characterization data for the synthesis of selected nitropyrrole derivatives.
Table 1: Synthesis of 2-Nitropyrrole
| Starting Material | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pyrrole | Nitric acid, Acetic anhydride | - | Cold | - | [1][2] |
Table 2: Synthesis of 3-Nitropyrrole
| Starting Material | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pyrrole | Sodium nitrite, Sodium peroxodisulfate, Tetrahydrofuran | - | 60 | 98 | [3] |
Table 3: Synthesis of Substituted Nitropyrrole Derivatives
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Acetyl-4-nitropyrrole | 2-Acetylpyrrole | Nitrating agent | - | [4] |
| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | Ethyl 1H-pyrrole-2-carboxylate | Nitrating agent | - | [5][6][] |
| 2-Bromo-5-nitropyrrole | 2-Bromopyrrole | Nitrating agent | - | [8] |
Table 4: ¹H and ¹³C NMR Data for Selected Nitropyrroles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Pyrrole | CDCl₃ | 8.11 (br s, 1H, NH), 6.78 (t, 2H, H2/H5), 6.24 (t, 2H, H3/H4) | 118.3 (C2/C5), 108.4 (C3/C4) | [9] |
| 3-Nitropyrrole | - | - | - | [10] |
| Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | - | 6. (t, 1H), 4. (q, 2H), 1. (t, 3H) | - | [5][11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitropyrrole
This protocol describes the nitration of pyrrole at the C-2 position using a mixture of nitric acid and acetic anhydride.[1][2]
Materials:
-
Pyrrole
-
Fuming nitric acid
-
Acetic anhydride
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Dropping funnel
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer, dissolve pyrrole in acetic anhydride.
-
Cool the solution in an ice bath to maintain a cold temperature.
-
Slowly add a cold solution of fuming nitric acid in acetic anhydride to the pyrrole solution with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2-nitropyrrole.
Protocol 2: Synthesis of 3-Nitropyrrole
This protocol details the synthesis of 3-nitropyrrole using sodium nitrite and sodium peroxodisulfate.[3]
Materials:
-
Pyrrole
-
Sodium nitrite (NaNO₂)
-
Sodium peroxodisulfate (Na₂S₂O₈)
-
Tetrahydrofuran (THF)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Round bottom flask with a condenser
Procedure:
-
To a round bottom flask equipped with a magnetic stirrer and a condenser, add pyrrole, sodium nitrite, and sodium peroxodisulfate.
-
Add tetrahydrofuran as the solvent.
-
Heat the reaction mixture to 60 °C with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl ether:ethyl acetate = 4:1) to afford pure 3-nitropyrrole.[3]
Mandatory Visualization
Signaling Pathway
References
- 1. medium.com [medium.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. rsc.org [rsc.org]
- 4. 2-Acetyl-4-nitropyrrole|32116-24-8-SinoStandards Bio-Tech [sinostandards.net]
- 5. 2853-29-4|Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. Ethyl 4-nitro-1H-pyrrole-2-carboxylate AldrichCPR 5930-92-7 [sigmaaldrich.com]
- 8. 2-Bromo-5-nitropyrrole | C4H3BrN2O2 | CID 129729397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Purification of Crude 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The following methods can be adapted and optimized based on the specific impurity profile of the crude material.
Introduction
This compound is a crucial building block in medicinal chemistry. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Crude preparations of this compound may contain unreacted starting materials, side-products from the nitration reaction, and hydrolysis byproducts. This document outlines three common and effective purification techniques: acid-base extraction, recrystallization, and column chromatography.
Data Presentation
The following table summarizes the expected outcomes for each purification technique, allowing for a comparative assessment of their efficacy.
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 85-95% | Removes neutral and basic impurities effectively. | May not remove acidic impurities with similar pKa values. |
| Recrystallization | >98% | 70-90% | Highly effective for removing most impurities, yielding crystalline solid. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | >99% | 60-80% | Excellent for separating closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (10 mL per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process to ensure complete recovery of the carboxylic acid. Combine the aqueous layers.
-
Organic Layer Wash: Wash the original organic layer with a small amount of water and add this to the combined aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. This will protonate the carboxylate, causing the purified product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the purified this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system of ethanol and water is often effective for polar carboxylic acids.
-
Dissolution: In a flask, add the minimum amount of hot ethanol to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
Column chromatography provides a high degree of purification by separating compounds based on their differential adsorption onto a stationary phase.
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing the polarity) is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
-
Fraction Collection: Collect fractions as the eluent passes through the column.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Recrystallization.
Caption: Workflow for Column Chromatography.
Application Note: Comprehensive Analytical Characterization of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules.[1] Accurate and robust analytical methods are crucial for its characterization, enabling purity assessment, stability studies, and quantitative analysis in various matrices. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | [2] |
| Molecular Weight | 170.12 g/mol | [2] |
| CAS Number | 13138-78-8 | [1] |
| Appearance | Solid | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity and quantifying this compound. A reversed-phase method is proposed, leveraging a C18 stationary phase to retain the analyte, with a mobile phase composition optimized for its elution and separation from potential impurities.
Experimental Protocol: HPLC Analysis
a) Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[3][4]
b) Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 330 nm (for aromatic and nitro groups)[5][6] |
Expected Quantitative Data (HPLC)
| Analyte | Expected Retention Time (min) |
| This compound | 5 - 8 |
Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for the identification and structural confirmation of this compound.
Experimental Protocol: LC-MS Analysis
a) Sample Preparation:
Prepare samples as described in the HPLC section, using LC-MS grade solvents.
b) Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-4 min: 5% to 95% B4-5 min: 95% B5-5.1 min: 95% to 5% B5.1-6 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 50 - 500 |
Expected Quantitative Data (LC-MS)
| Ionization Mode | Expected Ion | m/z |
| Negative (ESI-) | [M-H]⁻ | 169.03 |
| Positive (ESI+) | [M+H]⁺ | 171.04 |
| Positive (ESI+) | [M+Na]⁺ | 193.02 |
Note: The exact mass-to-charge ratios are calculated based on the molecular formula C₆H₆N₂O₄.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Analysis
a) Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
b) Instrumentation and Conditions:
| Parameter | Condition |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| ¹H NMR | 16 scans, 1-second relaxation delay |
| ¹³C NMR | 1024 scans, 2-second relaxation delay |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected Quantitative Data (NMR)
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~8.0 - 8.5 | Singlet | 1H | Pyrrole H-5 |
| ~7.0 - 7.5 | Singlet | 1H | Pyrrole H-3 |
| ~3.9 | Singlet | 3H | N-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carboxylic Acid) |
| ~140 - 145 | C-NO₂ |
| ~125 - 135 | Pyrrole C-2 |
| ~120 - 125 | Pyrrole C-5 |
| ~110 - 115 | Pyrrole C-3 |
| ~37 | N-CH₃ |
Note: Chemical shifts are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. The nitro group is strongly electron-withdrawing, which will deshield adjacent protons and carbons.[7]
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule, such as the carboxylic acid and nitro groups.
Experimental Protocol: IR Analysis
a) Sample Preparation:
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
b) Instrumentation and Conditions:
| Parameter | Condition |
| IR Spectrometer | PerkinElmer Spectrum Two FT-IR or equivalent |
| Accessory | ATR or KBr pellet press |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Quantitative Data (IR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1550 - 1475 | Strong | Asymmetric N-O stretch (Nitro group)[8] |
| 1360 - 1290 | Strong | Symmetric N-O stretch (Nitro group)[8] |
| ~1300 | Medium | C-N stretch |
| ~1200 | Medium | C-O stretch |
Note: The exact peak positions can be influenced by intermolecular hydrogen bonding.
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate determination of purity, identity, and structure, which is essential for its application in research and development. The provided protocols can be adapted and validated for specific laboratory instrumentation and analytical requirements.
References
- 1. This compound | 13138-78-8 [chemicalbook.com]
- 2. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. organomation.com [organomation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a synthetic pyrrole derivative with potential applications in antimicrobial research. Its structural similarity to precursors of DNA-binding agents, such as lexitropsins and distamycin analogs, suggests its potential as a scaffold for the development of novel antimicrobial compounds. This document provides an overview of its synthesis, proposed mechanism of action, and detailed protocols for its evaluation in antimicrobial studies, based on methodologies applied to structurally related compounds.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of related nitro-pyrrole compounds. The following protocol is a proposed method based on established chemical principles for the nitration of pyrrole rings.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nitration of 1-Methyl-1H-pyrrole-2-carboxylic acid
Materials:
-
1-Methyl-1H-pyrrole-2-carboxylic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methyl-1H-pyrrole-2-carboxylic acid in a minimal amount of concentrated sulfuric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Antimicrobial Activity
While specific quantitative data for this compound is not available in the reviewed literature, studies on related nitro-pyrrole derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of the nitro group on the pyrrole ring is often associated with enhanced antibacterial and antifungal properties.
General Antimicrobial Profile of Related Nitro-Pyrrole Compounds:
-
Gram-Positive Bacteria: Derivatives have shown activity against Staphylococcus aureus.
-
Gram-Negative Bacteria: Some derivatives have exhibited activity against Pseudomonas aeruginosa.
-
Fungi: The antifungal potential of this specific compound is less documented, but related structures have been investigated against Candida albicans.
Proposed Mechanism of Action
The antimicrobial mechanism of this compound is likely multifaceted, drawing from the known activities of nitroaromatic compounds and pyrrole-based DNA binding agents.
Signaling Pathway Diagram:
Caption: Proposed antimicrobial mechanism of action.
-
Activation by Nitroreductases: The nitro group can be enzymatically reduced by bacterial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and covalently modify essential macromolecules, such as proteins and DNA, leading to cell death.
-
DNA Minor Groove Binding: As a precursor to lexitropsins and distamycin analogs, this compound may itself, or its derivatives, bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, ultimately inhibiting bacterial growth.
Experimental Protocols for Antimicrobial Studies
The following are detailed, standardized protocols for evaluating the antimicrobial activity of this compound.
Minimal Inhibitory Concentration (MIC) Determination by Broth Microdilution
Workflow for MIC Determination:
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). Results can also be read using a microplate reader at 600 nm.
Data Presentation
As no specific MIC values for this compound were found in the literature, the following table is a template for presenting hypothetical or future experimental data. For context, MIC values for some related pyrrole derivatives are included as examples.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds (µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Example: Pyrrolomycin Derivative A | 16 | 64 | >128 | 32 |
| Example: Nitro-substituted Pyrrole B | 8 | 32 | 64 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 2 |
N/A: Not Applicable
Conclusion
This compound represents a molecule of interest for antimicrobial drug discovery due to its structural features and its role as a precursor to known antimicrobial agents. While direct evidence of its antimicrobial efficacy is currently lacking in the public domain, the provided protocols offer a robust framework for its synthesis and evaluation. Future research should focus on determining the specific MIC values of this compound against a panel of clinically relevant pathogens to fully elucidate its potential as a novel antimicrobial agent or a scaffold for further drug development.
Application Notes and Protocols: Derivatization of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly amides and esters, have garnered significant interest due to their potential as antimicrobial and anticancer agents. The presence of the nitro group and the carboxylic acid moiety allows for a wide range of chemical modifications to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. These derivatives have shown promise in targeting various pathogens and cancer cell lines.
This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the therapeutic potential of the synthesized compounds.
Data Presentation
The following tables summarize the biological activities of various derivatives of this compound and related nitropyrrole compounds.
Table 1: Antimicrobial Activity of Nitropyrrole Derivatives
| Compound ID | Derivative Type | Test Organism | Bioassay Method | Activity Metric | Value | Reference |
| MNPCA-Amide-1 | N-Aryl Carboxamide | Staphylococcus aureus | Broth Microdilution | MIC | 8 µg/mL | Fictional Data |
| MNPCA-Amide-2 | N-Alkyl Carboxamide | Escherichia coli | Disc Diffusion | Zone of Inhibition | 15 mm | Fictional Data |
| MNPCA-Ester-1 | Methyl Ester | Candida albicans | Broth Microdilution | MIC | 16 µg/mL | Fictional Data |
| Related Nitropyrrole 1 | Pyrrolnitrin | Various Fungi | Agar Dilution | MIC | 0.1-1 µg/mL | Fictional Data |
Note: MNPCA refers to this compound. Data presented is illustrative and may be based on related compounds where direct data for MNPCA derivatives is not available.
Table 2: Anticancer Activity of Nitropyrrole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | Bioassay Method | Activity Metric | Value | Reference |
| MNPCA-Amide-3 | N-Heteroaryl Carboxamide | HCT116 (Colon) | MTT Assay | IC50 | 5 µM | Fictional Data |
| MNPCA-Amide-4 | N-Benzyl Carboxamide | MCF-7 (Breast) | MTT Assay | IC50 | 12 µM | Fictional Data |
| Related Nitropyrrole 2 | Nitro-pyrrolomycin | A549 (Lung) | SRB Assay | GI50 | 2.5 µM | Fictional Data |
Note: MNPCA refers to this compound. Data presented is illustrative and may be based on related compounds where direct data for MNPCA derivatives is not available.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxamides
This protocol describes a general method for the synthesis of amide derivatives of this compound using a standard amide coupling reaction.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 equivalents) to the solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) or EDC (1.2 equivalents) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure amide derivative.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.
Materials:
-
Synthesized nitropyrrole derivatives
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth and add it to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][2]
Materials:
-
Synthesized nitropyrrole derivatives
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing the test compounds.
-
Incubate the plate for another 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Caption: Workflow for the synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxamides.
Caption: General workflows for antimicrobial and anticancer bioassays.
Caption: Postulated mechanism of action for antimicrobial nitropyrroles.
References
Application Notes and Protocols for Large-Scale Production of Substituted Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole and its substituted derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Their diverse biological activities and unique physicochemical properties make them critical building blocks in drug discovery and materials science.[1][3][4] The large-scale synthesis of substituted pyrroles is crucial for the industrial production of numerous commercially important compounds, including blockbuster drugs like Atorvastatin (Lipitor®) and Sunitinib.[1][5][6][7][8] This document provides detailed application notes and protocols for the scalable production of substituted pyrrole compounds, focusing on established industrial methods and modern, efficient technologies like continuous flow chemistry.
Key Industrial Synthesis Methods
Several classical and modern synthetic methodologies are employed for the large-scale production of substituted pyrroles. The choice of method often depends on the desired substitution pattern, substrate availability, and economic viability. The most prominent methods include the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Van Leusen reaction.[9][][11][12]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is one of the most widely used and straightforward methods for preparing substituted pyrroles.[2][9][12][13] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic or neutral conditions.[9][11][14] This method is highly versatile and forms the basis for the industrial synthesis of the pyrrole core of Atorvastatin.[7][8]
General Reaction Scheme:
Caption: General scheme of the Paal-Knorr pyrrole synthesis.
Advantages for Large-Scale Production:
-
High yields: Generally provides good to excellent yields.[12]
-
Atom economy: The main byproduct is water, making it an environmentally favorable process.
-
Versatility: A wide range of substituted 1,4-dicarbonyls and amines can be used to generate diverse pyrrole derivatives.[2]
Challenges:
-
The synthesis of the starting 1,4-dicarbonyl compounds can be challenging.[11]
-
The reaction can be exothermic, requiring careful temperature control on a large scale.[15]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is another classical and versatile method that involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][][16] This multicomponent approach allows for the rapid assembly of highly substituted pyrroles.[17]
General Reaction Scheme:
Caption: General scheme of the Hantzsch pyrrole synthesis.
Advantages for Large-Scale Production:
-
Convergent synthesis: Allows for the rapid construction of complex pyrroles from simple starting materials.
-
Good yields: Generally provides good yields for a variety of substrates.
Challenges:
-
The use of α-haloketones can be problematic due to their lachrymatory and toxic nature.
-
The reaction may produce side products, requiring careful purification.
Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful method for the synthesis of 3,4-disubstituted pyrroles. It involves the reaction of tosylmethyl isocyanide (TosMIC) with an enone in the presence of a base.[6][18][19] This [3+2] cycloaddition reaction is highly regioselective.[20]
General Reaction Scheme:
Caption: General scheme of the Van Leusen pyrrole synthesis.
Advantages for Large-Scale Production:
-
Operational simplicity: The reaction is often straightforward to perform.[18]
-
Availability of starting materials: TosMIC and a wide variety of enones are commercially available or readily prepared.[18]
-
High regioselectivity: Provides a specific substitution pattern.[20]
Challenges:
-
The use of a strong base may not be compatible with all functional groups.
-
TosMIC can be odorous.
Modern Approaches: Continuous Flow Synthesis
Continuous flow chemistry has emerged as a highly efficient and scalable technology for the synthesis of substituted pyrroles.[21][22][23] This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation.[15][21]
Workflow for Continuous Flow Pyrrole Synthesis:
Caption: A simplified workflow for continuous flow synthesis.
Advantages for Large-Scale Production:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions.[15]
-
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).[15]
-
High Throughput: Continuous processing allows for the production of large quantities of material in a short time. For example, a pyrrole derivative was produced at a rate of 55.8 g per hour using a microreactor.[15][21]
-
Process Control: Precise control over reaction parameters (temperature, pressure, residence time) leads to higher yields and purity.[15]
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reactants | Typical Yields | Scale | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | >60%[12] | Lab to Industrial[7][8] | High yields, atom economy, versatility. | Starting material synthesis can be complex; exothermic.[11][15] |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Good | Lab to Pilot | Convergent, good for highly substituted pyrroles. | Use of hazardous α-haloketones. |
| Van Leusen | Enone, TosMIC | Good | Lab to Pilot | Operationally simple, high regioselectivity.[18][20] | Requires strong base, odorous reagent. |
| Flow Chemistry | Varies (e.g., Paal-Knorr or Hantzsch reagents) | Often >90%[21] | Lab to Production[21] | Enhanced safety, scalability, high throughput, process control.[15] | Initial equipment cost. |
Experimental Protocols
Protocol 1: Large-Scale Paal-Knorr Synthesis of an N-Substituted Pyrrole (Batch Process)
This protocol is a generalized procedure based on typical Paal-Knorr conditions.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Glacial acetic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for workup)
-
Magnesium sulfate (for drying)
-
Rotary evaporator
-
Reaction vessel with overhead stirrer, condenser, and temperature probe
Procedure:
-
Charging the Reactor: To a suitable reaction vessel, add the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.1 eq), and toluene.
-
Catalyst Addition: Slowly add glacial acetic acid (0.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or recrystallization to afford the desired N-substituted pyrrole.
Protocol 2: Continuous Flow Synthesis of a Substituted Pyrrole
This protocol is based on the principles of flow chemistry for pyrrole synthesis.[21]
Equipment:
-
Two syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA tubing in a heating block)
-
Back-pressure regulator
-
Collection vessel
Reagent Solutions:
-
Solution A: 1,4-Dicarbonyl compound dissolved in a suitable solvent (e.g., DMF).
-
Solution B: Primary amine and catalyst (e.g., acetic acid) dissolved in the same solvent.
Procedure:
-
System Setup: Set up the flow chemistry system as shown in the workflow diagram. Set the desired temperature for the reactor coil (e.g., 120-200 °C) and the desired pressure for the back-pressure regulator (e.g., 5 bar).
-
Pumping Reagents: Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor coil.
-
Reaction: The mixed reagents flow through the heated reactor coil where the reaction takes place.
-
Collection: The product stream exits the back-pressure regulator and is collected in a cooled vessel.
-
Workup and Purification: The collected product solution can be processed using standard extraction and purification techniques as described in the batch protocol.
Conclusion
The large-scale production of substituted pyrroles is a well-established field with several robust and scalable synthetic methods. The classical Paal-Knorr and Hantzsch syntheses remain industrially relevant, particularly for the production of key pharmaceutical intermediates. Modern approaches, such as continuous flow chemistry, offer significant advantages in terms of safety, efficiency, and scalability, and are increasingly being adopted for the manufacturing of fine chemicals and active pharmaceutical ingredients. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as the target molecule's structure, economic considerations, and environmental impact.
References
- 1. nbinno.com [nbinno.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. scitechnol.com [scitechnol.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. syrris.com [syrris.com]
- 23. omicsonline.org [omicsonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
The nitration of the pyrrole ring is a critical and often challenging step. The electron-rich nature of the pyrrole ring makes it susceptible to degradation and polymerization under harsh acidic conditions. Furthermore, the reaction typically yields a mixture of regioisomers.
Question: My nitration reaction is resulting in a low yield of the desired product and a significant amount of dark, tarry material. What is causing this and how can I prevent it?
Answer: The formation of tarry material is a common issue in pyrrole nitration and is typically caused by polymerization of the starting material or product under strong acidic conditions.[1] To mitigate this, it is crucial to use a milder nitrating agent and maintain strict temperature control.
-
Recommended Nitrating Agent: Acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride, is the reagent of choice for nitrating sensitive pyrrole rings.[1] This avoids the use of highly corrosive and polymerizing concentrated sulfuric acid.
-
Temperature Control: The reaction should be carried out at low temperatures, typically between -10°C and 0°C, to minimize side reactions and degradation.
Question: My nitration reaction is producing a mixture of 4-nitro and 5-nitro isomers. How can I improve the regioselectivity towards the desired 4-nitro isomer?
Answer: The formation of both 4- and 5-nitro isomers is expected in the nitration of 2-substituted 1-methylpyrroles. The 2-cyano group, which is electronically similar to a carboxylic ester, has been shown to direct nitration to both the 4- and 5-positions, with the 4-nitro isomer being a significant product.[2] While achieving complete selectivity is difficult, optimizing reaction conditions can favor the formation of the 4-nitro isomer.
-
Solvent and Temperature: The choice of solvent and precise temperature control can influence the isomer ratio. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific setup.
-
Purification: Since a mixture is likely unavoidable, an efficient purification strategy is essential.
Question: I am struggling to separate the 4-nitro and 5-nitro isomers after the nitration step. What is the best method for purification?
Answer: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a viable method for separating the isomers. A simplified fractional crystallization from petroleum pentanes has been used successfully for the analogous nitro-2-pyrrolecarbonitriles.[2]
-
Column Chromatography: While potentially laborious, column chromatography on silica gel can also be employed to separate the isomers. Careful selection of the eluent system is critical for achieving good separation.
Hydrolysis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
The final step of the synthesis involves the hydrolysis of the methyl ester to the carboxylic acid. The presence of the nitro group can affect the stability of the molecule, particularly under basic conditions.
Question: I am experiencing low yields during the hydrolysis of the methyl ester. What are the optimal conditions for this step?
Answer: Nitrated pyrroles can be sensitive to basic conditions, which may lead to decomposition.[2] Therefore, acidic hydrolysis is generally preferred.
-
Acidic Hydrolysis: Refluxing the ester in the presence of a dilute acid, such as hydrochloric acid, can effect the hydrolysis. However, it is important to monitor the reaction closely to avoid decomposition of the pyrrole ring.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-exposure to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing this compound?
A1: The most common synthetic route involves a three-step process:
-
Esterification: Conversion of 1-methyl-1H-pyrrole-2-carboxylic acid to its methyl ester. This step may be bypassed if the methyl ester is commercially available.
-
Nitration: Regioselective nitration of methyl 1-methyl-1H-pyrrole-2-carboxylate at the 4-position using a mild nitrating agent like acetyl nitrate.
-
Hydrolysis: Conversion of the purified methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate to the final carboxylic acid product.
Q2: What are the expected yields for each step of the synthesis?
A2: Yields can vary depending on the specific reaction conditions and purification efficiency. Based on analogous syntheses, the following are approximate expected yields:
-
Nitration: The nitration of similar pyrrole derivatives can have yields ranging from moderate to good, often in the 40-70% range for the combined isomers.
-
Hydrolysis: Acid-catalyzed hydrolysis of esters typically proceeds in high yield, but the sensitivity of the nitropyrrole ring may reduce the isolated yield.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Nitrating Agents: Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care in a well-ventilated fume hood. The in situ formation of acetyl nitrate can be exothermic and requires slow addition and efficient cooling.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Data Presentation
| Step | Reactant(s) | Reagent(s) | Typical Conditions | Key Challenge(s) | Troubleshooting/Optimization |
| 1. Esterification | 1-methyl-1H-pyrrole-2-carboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux | Driving the reaction to completion | Use of a Dean-Stark trap to remove water. |
| 2. Nitration | Methyl 1-methyl-1H-pyrrole-2-carboxylate | Fuming HNO₃, Acetic Anhydride | -10°C to 0°C | Polymerization, Isomer formation | Use of acetyl nitrate, strict temperature control. |
| 3. Purification | Mixture of 4- and 5-nitro isomers | - | Fractional Crystallization or Column Chromatography | Poor separation | Optimization of solvent system for crystallization/chromatography. |
| 4. Hydrolysis | Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | Dilute HCl | Reflux | Decomposition of the pyrrole ring | Monitor reaction progress closely (TLC/HPLC). |
Experimental Protocols
Protocol 1: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cool the solution to -10°C in an ice-salt bath.
-
Slowly add a pre-cooled (-10°C) mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 volumes) dropwise, ensuring the temperature does not rise above 0°C.
-
Stir the reaction mixture at -10°C to 0°C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional crystallization or column chromatography to separate the 4- and 5-nitro isomers.
Protocol 2: Hydrolysis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
-
Suspend the purified methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of dilute hydrochloric acid (e.g., 3 M) and a co-solvent like dioxane if needed for solubility.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent.
-
Wash the collected solid or organic extracts with cold water.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the nitration step.
References
Technical Support Center: Nitration of Pyrrole Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyrrole rings.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the mononitration of pyrrole?
The major product of the mononitration of pyrrole is 2-nitropyrrole. This is due to the greater stability of the carbocation intermediate formed during electrophilic attack at the C2 position compared to the C3 position. The intermediate for C2 substitution is stabilized by three resonance structures, whereas the intermediate for C3 substitution is stabilized by only two.[1][2]
Q2: What is the typical reagent used for the mononitration of pyrrole?
The recommended reagent for the mononitration of pyrrole is a cold solution of nitric acid in acetic anhydride.[3][4] This mixture generates acetyl nitrate in situ, which is a milder nitrating agent than the mixture of nitric acid and sulfuric acid.
Q3: Why is a mixture of nitric acid and sulfuric acid not recommended for the nitration of pyrrole?
Using a strong acid mixture like nitric acid and sulfuric acid is not recommended because it leads to the acid-catalyzed polymerization of the highly reactive pyrrole ring, resulting in the formation of intractable tars and significantly reducing the yield of the desired nitro-pyrrole product.[5][6]
Q4: Is it possible to obtain dinitrated pyrroles?
Yes, dinitration of pyrrole is possible. Nitration of 2-nitropyrrole with nitric acid in acetic anhydride at -15°C can produce a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole.[5]
Q5: Can oxidation be a side reaction during nitration?
While strong oxidizing conditions can lead to the degradation of the pyrrole ring, specific and harsh oxidizing agents like chromium trioxide in acetic acid are typically required to oxidize pyrrole to maleinimide.[3] Under the standard mild nitration conditions (nitric acid in acetic anhydride), significant oxidation is not a primary side reaction, but the formation of colored byproducts can occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of pyrrole.
Issue 1: Low Yield of 2-Nitropyrrole
| Possible Cause | Troubleshooting Steps |
| Polymerization of Pyrrole | - Avoid strong acids like sulfuric acid.[5] - Use the recommended reagent: nitric acid in acetic anhydride.[4] - Maintain a low reaction temperature (typically below 10°C).[7] |
| Formation of 3-Nitropyrrole Isomer | - While 2-nitropyrrole is the major product, the formation of some 3-nitropyrrole is expected (around 7% under typical conditions).[8] - Purification by column chromatography can separate the isomers. |
| Incomplete Reaction | - Ensure the dropwise addition of the nitrating agent to the pyrrole solution to maintain control over the reaction. - Allow the reaction to stir for a sufficient time at low temperature after the addition is complete. |
| Degradation of Product During Workup | - Pour the reaction mixture into ice water immediately after the reaction is complete to quench the reaction.[7] - Use a mild base (e.g., sodium bicarbonate solution) for neutralization to avoid hydrolysis of the nitro group or other sensitive functionalities. |
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
| Possible Cause | Troubleshooting Steps |
| Use of Strong Acids | - Strictly avoid the use of sulfuric acid or other strong mineral acids.[5][6] The high reactivity of the pyrrole ring makes it susceptible to acid-catalyzed polymerization.[2] |
| Reaction Temperature Too High | - Maintain the reaction temperature below 10°C, and preferably between 0-5°C, during the addition of the nitrating agent. Exothermic reactions can lead to a rapid increase in temperature and promote polymerization. |
| High Concentration of Reactants | - Use a suitable amount of solvent (acetic anhydride) to keep the reactants and intermediates dissolved and to help dissipate heat. |
Issue 3: Formation of Polysubstituted Products
| Possible Cause | Troubleshooting Steps |
| Excess of Nitrating Agent | - Use a stoichiometric amount or a slight excess of the nitrating agent for mononitration. - For the synthesis of dinitropyrroles, a controlled excess of the nitrating agent is required, along with specific temperature control.[5] |
| Reaction Conditions Too Harsh | - Higher temperatures and longer reaction times can favor polysubstitution. Monitor the reaction progress by TLC to determine the optimal reaction time for monosubstitution. |
Data Presentation
Table 1: Product Distribution in the Nitration of Pyrrole and 2-Nitropyrrole
| Substrate | Nitrating Agent | Temperature | Product(s) | Ratio | Total Yield | Reference |
| Pyrrole | Fuming HNO₃ in Ac₂O | < 5°C | 2-Nitropyrrole | - | ~55% | [9] |
| 3-Nitropyrrole | ~7% | [8] | ||||
| 2-Nitropyrrole | HNO₃ in Ac₂O | -15°C | 2,4-Dinitropyrrole & 2,5-Dinitropyrrole | 4:1 | 61% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitropyrrole (Mononitration)
This protocol is adapted from established procedures for the mononitration of pyrrole.[7][8]
Materials:
-
Pyrrole
-
Acetic anhydride
-
Fuming nitric acid (d=1.5)
-
Ether
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrole (1.0 eq) in acetic anhydride.
-
Cool the solution to 0°C in an ice bath.
-
Prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to a separate portion of chilled acetic anhydride.
-
Add the nitrating agent dropwise to the pyrrole solution, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to separate 2-nitropyrrole from the minor 3-nitropyrrole isomer and other impurities.
Mandatory Visualizations
Caption: Regioselectivity in the mononitration of pyrrole.
Caption: Troubleshooting workflow for pyrrole nitration.
Caption: Major side reactions in the chemistry of pyrrole.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. quora.com [quora.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. brainly.in [brainly.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pyrrole nitration [quimicaorganica.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing temperature and reaction time for nitration of substituted pyrroles
Welcome to the technical support center for the nitration of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing reaction conditions, troubleshooting common issues, and understanding the nuances of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when nitrating pyrroles, and how can it be avoided?
A1: The most significant challenge in the nitration of pyrroles is their propensity to undergo acid-catalyzed polymerization, leading to the formation of intractable tars and low yields of the desired product.[1][2] This is due to the high electron density of the pyrrole ring, which makes it highly reactive towards strong acids. To circumvent this, the use of strong nitrating mixtures like fuming nitric acid and sulfuric acid should be avoided. The reagent of choice is typically acetyl nitrate, which is generated in situ from the reaction of fuming nitric acid with acetic anhydride.[1][2] This milder reagent provides the necessary electrophile (nitronium ion) without causing extensive polymerization.
Q2: At which position does nitration typically occur on a substituted pyrrole?
A2: For pyrroles with a substituent at the C2 position, nitration generally yields a mixture of the 4- and 5-nitro derivatives. The ratio of these isomers is influenced by the nature of the substituent. Electron-withdrawing groups, such as a cyano or acetyl group, tend to direct the incoming nitro group to the C4 position.[3] This is because the electron-withdrawing group deactivates the adjacent C3 and C5 positions towards electrophilic attack.
Q3: How does the substituent on the nitrogen atom of the pyrrole ring affect the nitration outcome?
A3: The substituent on the nitrogen atom can have a notable impact on the regioselectivity of nitration. For instance, in the case of 1-methylpyrrole, a higher proportion of the 3-nitro isomer is observed compared to the nitration of unsubstituted pyrrole.[1] When a meta-directing substituent is present at the 2-position, replacing the N-hydrogen with a methyl group leads to a significant increase in the proportion of the 4-nitro derivative.[3]
Q4: What is the role of temperature in controlling the nitration of pyrroles?
A4: Temperature is a critical parameter in controlling the rate and selectivity of pyrrole nitration.[4] Due to the exothermic nature of the reaction, low temperatures, typically ranging from -15°C to 10°C, are employed to manage the reaction rate and prevent overheating, which can lead to increased byproduct formation and decomposition.[1][3] In some cases, lower temperatures can also influence the isomeric ratio of the products, favoring the kinetically controlled product.[5][6]
Q5: How can I separate the different isomers of nitrated pyrroles?
A5: The separation of isomeric nitropyrroles can be challenging but is often achieved through column chromatography on alumina or silica gel.[3] The choice of eluent is critical for achieving good separation. For example, mixtures of benzene and petroleum pentanes have been used to separate isomers.[7] In some instances, the acidic nature of certain nitropyrroles can be exploited for separation. For example, a 4-nitro-substituted pyrrole can be extracted from a basic aqueous solution with ether, while the more acidic 5-nitro isomer remains in the aqueous phase as its salt.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | Polymerization of the pyrrole starting material. | Avoid strong acids like H₂SO₄. Use a milder nitrating agent such as acetyl nitrate (fuming HNO₃ in acetic anhydride).[1][2] Maintain a low reaction temperature (e.g., 0-10°C).[3] |
| Decomposition of the starting material or product. | Ensure the reaction temperature is strictly controlled and does not exceed the recommended range. Minimize reaction time. | |
| Ineffective nitrating agent. | Use freshly prepared acetyl nitrate. Ensure the fuming nitric acid and acetic anhydride are of high purity and anhydrous. | |
| Formation of a Dark, Tarry Reaction Mixture | Acid-catalyzed polymerization. | As above, use acetyl nitrate and maintain low temperatures.[1][2] |
| Oxidation of the pyrrole ring. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. | |
| Unfavorable Isomer Ratio | Reaction conditions favoring the undesired isomer. | Adjust the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures could potentially favor the thermodynamic product, although nitration is often irreversible.[5][6] Consider modifying the substituent on the nitrogen, as this can influence regioselectivity.[1][3] |
| Difficulty in Isolating the Product | Product is an oil or is soluble in the aqueous work-up. | If the product does not precipitate upon quenching with water, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[8] |
| Formation of a stable emulsion during work-up. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8] | |
| Colored Impurities in the Final Product | Oxidation of the pyrrole ring. | Minimize exposure of the crude and purified product to air and light. Store the purified product under an inert atmosphere at low temperatures.[9] |
| Residual acidic impurities. | Thoroughly wash the organic extract with a sodium bicarbonate solution to neutralize and remove any residual acids before solvent evaporation.[8] | |
| Highly conjugated byproducts. | Treat a solution of the crude product with activated charcoal to adsorb colored impurities before the final purification step.[9] |
Data on Optimized Reaction Conditions
The following tables summarize the effect of temperature and reaction time on the yield of nitration for select substituted pyrroles.
Table 1: Effect of Temperature on the Nitration of 2-Substituted Pyrroles with Acetyl Nitrate
| Substrate | Temperature (°C) | Product(s) | Total Yield (%) | Isomer Ratio (4-nitro:5-nitro) | Reference |
| 2-Pyrrolecarbonitrile | 0-10 | 4-Nitro- and 5-Nitro-2-pyrrolecarbonitrile | ~40 (mono-nitro fraction) | ~2:3 | [3] |
| 1-Methyl-2-pyrrolecarbonitrile | < -5 | 4-Nitro- and 5-Nitro-1-methyl-2-pyrrolecarbonitrile | Not specified | Not specified | [3] |
| 2-Acetylpyrrole | Not specified | 4-Nitro- and 5-Nitro-2-acetylpyrrole | Not specified | ~2:1 | [3] |
| 2-Acetyl-1-methylpyrrole | Not specified | 4-Nitro- and 5-Nitro-2-acetyl-1-methylpyrrole | Not specified | ~6:1 | [7] |
Table 2: Effect of Reaction Time on the Nitration of Pyrroles
Quantitative data on the specific effect of reaction time on the yield and purity of substituted pyrrole nitration is limited in the reviewed literature. Generally, reactions are monitored by TLC and quenched upon consumption of the starting material to prevent the formation of byproducts and decomposition.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a 2-Substituted Pyrrole using Acetyl Nitrate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place acetic anhydride. Cool the flask to the desired temperature (e.g., 0°C) in an ice-salt bath. Add fuming nitric acid dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed the set point. Stir the resulting solution for 15-30 minutes at the same temperature to ensure the complete formation of acetyl nitrate.
-
Nitration Reaction: Dissolve the substituted pyrrole in a minimal amount of acetic anhydride in a separate flask and cool it to the reaction temperature (e.g., 0-10°C). Slowly add the freshly prepared acetyl nitrate solution to the stirred solution of the pyrrole derivative. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), quench the reaction by pouring the mixture into a beaker containing crushed ice and water. If the product precipitates as a solid, collect it by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. If the product is an oil or remains in solution, extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extract sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[8]
Protocol 2: Nitration of 2-Pyrrolecarbonitrile [3]
-
Reaction Setup: A solution of 2-pyrrolecarbonitrile in acetic anhydride is cooled to 0-10°C.
-
Addition of Nitrating Agent: A mixture of fuming nitric acid and acetic anhydride (acetyl nitrate) is added while maintaining the temperature at 0-10°C.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up. The crude product is then subjected to chromatography on alumina. Elution with benzene and benzene/ethyl acetate yields 4-nitro-2-pyrrolecarbonitrile. Further elution with ethyl acetate and then a 1:1 mixture of ethanol/ethyl acetate gives the sodium salt of 5-nitro-2-pyrrolecarbonitrile. The free 5-nitro isomer can be obtained by acidification and ether extraction.
Visualizing Reaction Pathways and Workflows
Caption: General experimental workflow for the nitration of substituted pyrroles.
Caption: Troubleshooting decision tree for common issues in pyrrole nitration.
References
- 1. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyrrole nitration [quimicaorganica.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. jackwestin.com [jackwestin.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Nitrated Pyrrole Compounds
Welcome to the technical support center for the purification of nitrated pyrrole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the nitration of pyrrole?
A1: The nitration of pyrrole, typically using nitric acid in acetic anhydride, can lead to several impurities.[1][2][3][4] The most common are:
-
Regioisomers: The primary products are 2-nitropyrrole and 3-nitropyrrole.[1] The 2-nitro isomer is generally the major product due to the higher stability of the reaction intermediate.[5]
-
Dinitrated Byproducts: Further nitration of the initial mononitrated product can occur, yielding 2,4-dinitropyrrole and 2,5-dinitropyrrole.[1]
-
Polymeric Tars: Pyrroles are sensitive to strong acidic conditions and can readily polymerize, forming dark, tarry substances that can be difficult to remove.[1][3]
-
Unreacted Starting Material: Incomplete reaction will leave residual pyrrole in the crude product.
-
Residual Acids: Traces of nitric acid and acetic acid from the reaction mixture may also be present.
Q2: My purified nitropyrrole is colored (yellow to brown). What is the cause and how can I remove the color?
A2: Color in purified nitropyrrole samples is a frequent issue. The color can arise from trace amounts of highly conjugated byproducts or oxidation of the pyrrole ring.[6] To decolorize your sample, you can employ the following methods:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal.[6] Heat the suspension gently for a short period, then remove the charcoal by hot gravity filtration.[7] Be aware that this treatment may lead to some loss of your desired product.[6]
-
Recrystallization: A careful recrystallization can effectively remove colored impurities, as they will ideally remain in the mother liquor.[8]
-
Silica Gel Chromatography: Passing the compound through a short plug of silica gel can sometimes remove colored impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid.[6] This often occurs if the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution.[6] Here are some troubleshooting steps:
-
Slow Down Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with gradual cooling.[6]
-
Use More Solvent: The solution might be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.
Troubleshooting Guides
Issue 1: Poor Separation of 2-Nitropyrrole and 3-Nitropyrrole Isomers by Column Chromatography
Symptoms:
-
Broad, overlapping peaks or bands on the column.
-
Fractions containing a mixture of both isomers, as identified by TLC or other analytical methods.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the isomers. The desired compound should have an Rf of approximately 0.35 on a TLC plate for good separation on a column.[9] Experiment with different solvent systems. A common eluent for nitropyrroles is a mixture of petroleum ether and ethyl acetate.[10] Try varying the ratio, for example, starting with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing the polarity. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[9] |
| Poor Column Packing | An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.[11][12] |
| Compound Streaking/Tailing | Strong interactions between the polar nitro group and the acidic silanol groups on the silica surface can cause streaking.[6] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[6] Alternatively, using a different stationary phase like neutral alumina can be effective.[6] |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of purified solid is recovered.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Using Too Much Solvent | The most common cause of low recovery. If too much solvent is used, the solution will not become saturated upon cooling, and much of the product will remain dissolved.[8] Use the minimum amount of near-boiling solvent required to just dissolve the crude solid.[8] If too much solvent has been added, carefully evaporate some of it to concentrate the solution. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] |
| Washing Crystals with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[8] Always use a minimal amount of ice-cold solvent for washing.[8] |
| Inappropriate Recrystallization Solvent | The chosen solvent may have too high a solubility for the compound even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[8] |
Data Presentation
Table 1: Comparison of Purification Techniques for Nitrated Pyrroles
| Purification Method | Typical Yield | Achievable Purity | Advantages | Disadvantages |
| Single-Solvent Recrystallization | 60-90%[6] | >98%[6] | Excellent for removing small amounts of impurities; can yield high-purity crystals. | Highly dependent on finding a suitable solvent; can have lower yield if the compound is somewhat soluble at low temperatures. |
| Flash Column Chromatography | 40-80%[6] | 95-99%[6] | Effective for separating compounds with different polarities, such as regioisomers.[6] | Can be time-consuming; yield may be lower due to product loss on the column.[6] |
| Charcoal Treatment | Yield reduction is possible. | Can significantly improve color. | Effective at removing highly conjugated, colored impurities.[6] | May adsorb some of the desired product, leading to lower yield.[6] |
Experimental Protocols
Protocol 1: Column Chromatography for the Separation of Nitropyrrole Isomers
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., petroleum ether:ethyl acetate 9:1).[11][12]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[11][12]
-
Allow the silica to settle, and drain the solvent until the level is just above the silica surface.
-
-
Loading the Sample:
-
Dissolve the crude nitropyrrole mixture in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.[12]
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the silica surface.
-
Begin collecting fractions as the solvent flows through the column.
-
Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds (e.g., dinitrated byproducts).
-
Protocol 2: Recrystallization of a Nitropyrrole Compound
-
Solvent Selection:
-
Dissolution:
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Collection and Drying:
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting "Oiling Out" in Recrystallization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. brainly.in [brainly.in]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
Stability issues of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in solution
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid in solution.
| Issue | Question | Possible Causes and Solutions |
| Solution Discoloration | My solution of this compound is turning yellow or brown over time. What is happening? | Possible Causes: 1. Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to the formation of colored byproducts and polymerization.[1][2] This can be accelerated by exposure to air (oxygen).2. Photodegradation: Nitroaromatic compounds are often sensitive to light and can decompose to form colored impurities.[3][4]Solutions: • Use an Inert Atmosphere: For long-term storage or sensitive experiments, prepare solutions and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.• Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4] Minimize exposure to ambient light during experiments. |
| Compound Loss in Solution | I'm observing a decrease in the concentration of my compound, especially in a basic buffer (pH > 8). Why is my compound degrading? | Possible Causes: 1. Base-Catalyzed Hydrolysis: While the pyrrole ring itself is relatively stable, functional groups can be susceptible to hydrolysis. The carboxylic acid group is generally stable, but high pH can promote other degradation pathways for the molecule as a whole.[4][5]2. Instability of the Nitroaromatic System: Some nitroaromatic compounds exhibit instability in alkaline conditions.[6]Solutions: • Adjust pH: If your experiment allows, work at a neutral or slightly acidic pH. The solubility of carboxylic acids is often lower at acidic pH, so a balance must be found.[4]• Prepare Fresh Solutions: If working in basic conditions is necessary, prepare the solution immediately before use and minimize the time it spends in the basic buffer.• Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate. |
| Inconsistent Experimental Results | My biological or chemical assay results are not reproducible. Could this be a stability issue? | Possible Causes: 1. Time-Dependent Degradation: If the compound is degrading over the course of your experiment, its effective concentration will decrease, leading to variability in your results.[4]2. Photodegradation: Exposure to light during lengthy experiments can lead to compound degradation.[3]Solutions: • Establish a Stability Window: Perform a preliminary experiment to determine how long the compound is stable under your specific assay conditions (buffer, temperature, light exposure).• Consistent Handling: Prepare fresh stock solutions for each set of experiments and handle them consistently.[4]• Control Light Exposure: Conduct experiments in a dark room or with light-protected containers if the compound is found to be photolabile. |
| Precipitation from Solution | My compound is precipitating out of my aqueous buffer. What can I do to improve its solubility? | Possible Causes: 1. pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. In acidic solutions (pH below its pKa), it will be in its neutral, less soluble form.[4]2. Exceeding Solubility Limit: The concentration of the compound may be higher than its maximum solubility in the chosen solvent or buffer.Solutions: • Increase pH: To improve solubility, dissolve the compound in a slightly basic buffer (e.g., pH 7.4-8.0). This will deprotonate the carboxylic acid to the more soluble carboxylate salt. Be aware that higher pH may increase the rate of degradation.[4]• Use a Co-solvent: If compatible with your experiment, consider using a small percentage of an organic co-solvent like DMSO or ethanol to aid dissolution before diluting with your aqueous buffer.• Determine Solubility: Experimentally determine the solubility of the compound in your buffer system to ensure you are working within its limits. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is likely influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[5] The nitroaromatic group suggests sensitivity to light (photodegradation)[3], while the pyrrole ring can be susceptible to oxidation.[7][8] The carboxylic acid functional group makes its solubility pH-dependent.[4]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For maximum stability, it is recommended to store stock solutions in a non-reactive solvent like DMSO at -20°C or -80°C.[5] Solutions should be stored in tightly sealed, light-protected (amber) vials. For aqueous solutions, it is best to prepare them fresh before use. If storage of aqueous solutions is necessary, they should be kept at 2-8°C for short periods and protected from light.
Q3: Which solvents should I use to dissolve this compound?
A3: The compound is expected to be soluble in organic solvents such as DMSO, DMF, and methanol. For aqueous solutions, its solubility will be poor at acidic pH. To dissolve it in aqueous buffers, it is advisable to use a slightly alkaline pH (e.g., pH > 7.4) to form the more soluble carboxylate salt.[4]
Q4: How can I monitor the stability of my compound in a specific buffer or solution?
A4: The most reliable way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] You can analyze samples at different time points and under different conditions (e.g., temperature, light exposure) to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.[5]
Data Presentation
As no specific quantitative stability data for this compound is available, the following table summarizes the potential stability risks based on its chemical structure.
| Stress Condition | Potential Stability Outcome | Rationale |
| Acidic pH (e.g., pH < 4) | Likely stable, but may have low solubility. | The carboxylic acid will be protonated and less soluble. Pyrroles can be susceptible to polymerization in strong acidic conditions.[11] |
| Neutral pH (e.g., pH 6-8) | Generally the most stable pH range for many compounds. | Represents a good balance between solubility and minimizing acid/base-catalyzed degradation. |
| Basic pH (e.g., pH > 8) | High risk of degradation. | Nitroaromatic compounds can be unstable in alkaline media.[6] Increased solubility but potential for base-catalyzed degradation. |
| Elevated Temperature (>40°C) | Potential for degradation. | Higher temperatures can accelerate hydrolysis and decarboxylation of the carboxylic acid group.[12] |
| Exposure to UV or strong visible light | High risk of photodegradation. | Nitroaromatic compounds are known to be photolabile and can undergo degradation upon exposure to light.[3] |
| Oxidizing Agents (e.g., H₂O₂, air) | High risk of oxidative degradation. | The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or polymerization.[2][7][8] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of the compound.
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock solution + 1 mL solvent) at 2-8°C in the dark.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.[4]
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.[4]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[10]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield of 3-nitro isomer in 1-methylpyrrole nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the nitration of 1-methylpyrrole, specifically focusing on addressing low yields of the 3-nitro isomer.
Frequently Asked Questions (FAQs)
Q1: My nitration of 1-methylpyrrole is resulting in a low yield of the 3-nitro isomer and a high proportion of the 2-nitro isomer. What are the typical isomer distributions?
A1: The nitration of 1-methylpyrrole characteristically produces a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. The 2-nitro isomer is generally the major product due to the electronic directing effects of the nitrogen heteroatom. However, the N-methyl group provides some steric hindrance at the 2-position, leading to a notable amount of the 3-nitro isomer compared to the nitration of unsubstituted pyrrole.[1] A typical reported ratio is approximately two parts 2-nitro-1-methylpyrrole to one part 3-nitro-1-methylpyrrole when using fuming nitric acid in acetic anhydride at low temperatures.[2]
Q2: What is the most common cause of very low or no yield of the desired nitro-products and the formation of a dark tar-like substance?
A2: Pyrrole and its derivatives are highly susceptible to acid-catalyzed polymerization.[1][3] The use of strong, unbuffered mineral acids like a sulfuric and nitric acid mixture (sulfonitric mixture) can lead to rapid polymerization, resulting in the formation of intractable tars and significantly reducing the yield of the desired nitrated products.[1][3] To mitigate this, milder nitrating agents are typically employed.
Q3: What is the recommended nitrating agent and solvent system to avoid polymerization and improve the yield of nitrated products?
A3: The reagent of choice for the nitration of pyrroles is typically acetyl nitrate, which is generated in situ from the reaction of fuming nitric acid with acetic anhydride.[1] Acetic anhydride serves as both a reagent to form the milder electrophile and as the solvent for the reaction. This method avoids the strongly acidic conditions that promote polymerization.
Q4: How critical is the reaction temperature for controlling the outcome of the nitration?
A4: Maintaining a low reaction temperature is crucial for a successful and selective nitration of 1-methylpyrrole. The reaction is highly exothermic, and elevated temperatures can lead to increased side reactions, including polymerization and the formation of undesired byproducts. It is recommended to keep the reaction temperature below 5°C, and in some protocols, as low as -10°C during the addition of the nitrating agent.[2]
Q5: I have a low yield of the 3-nitro isomer. Are there any strategies to increase its proportion relative to the 2-nitro isomer?
A5: While the 2-nitro isomer is electronically favored, steric hindrance can be exploited to increase the proportion of the 3-nitro isomer. Using a bulkier alkyl substituent on the nitrogen atom (e.g., t-butyl) can further obstruct the 2-position and favor attack at the 3-position.[1] While this requires modification of the starting material, it is a known strategy to influence regioselectivity. For 1-methylpyrrole itself, careful control of the reaction conditions as outlined in the provided protocols is key to maximizing the yield of the 3-nitro isomer.
Quantitative Data on Isomer Distribution
The following table summarizes the quantitative data from a representative nitration of 1-methylpyrrole.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (g) | Isomer Ratio (2-nitro:3-nitro) |
| 1-Methylpyrrole (12 g) | Fuming Nitric Acid (12 g) | Acetic Anhydride (80 ml) | < 5 | 2-Nitro-1-methylpyrrole | 4.6 | ~1.8 : 1 |
| 3-Nitro-1-methylpyrrole | 2.6 |
Data extracted from "PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE".[2]
Experimental Protocols
Protocol 1: Nitration of 1-Methylpyrrole with Fuming Nitric Acid in Acetic Anhydride [2]
This protocol is adapted from the procedure described in "PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE".
Materials:
-
1-Methylpyrrole (12 g, 0.15 M)
-
Acetic Anhydride (80 ml total)
-
Fuming Nitric Acid (12 g, 0.19 M)
-
Ice
-
Water
-
Ether
-
Sodium Carbonate Solution
-
Petroleum Hexane
Procedure:
-
Dissolve 12 g of 1-methylpyrrole in 60 ml of acetic anhydride in a suitable reaction vessel.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Prepare the nitrating agent by dissolving 12 g of fuming nitric acid in 20 ml of acetic anhydride. Cool this mixture.
-
Slowly add the cold nitrating agent solution to the stirred 1-methylpyrrole solution. Carefully monitor the temperature and maintain it below 5°C throughout the addition.
-
After the addition is complete, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ether.
-
Wash the ether extract with a sodium carbonate solution until the washings are no longer acidic.
-
Dry the ether extract over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the ether by distillation.
-
The residual oil contains a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole.
-
Purification of 2-Nitro-1-methylpyrrole: The 2-nitro isomer can be isolated by vacuum distillation of the residual oil. The fraction boiling at 90-95°C at 5 mm Hg will crystallize upon cooling. Recrystallization from petroleum pentane yields pure 2-nitro-1-methylpyrrole.
-
Purification of 3-Nitro-1-methylpyrrole: The dark residue remaining after distillation contains the 3-nitro isomer. This can be extracted with petroleum hexane. The crystalline solid obtained can be recrystallized from water to yield pure 3-nitro-1-methylpyrrole.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low yield of the 3-nitro isomer in the nitration of 1-methylpyrrole.
Caption: Troubleshooting workflow for low 3-nitro isomer yield.
References
Technical Support Center: Nitration of Pyrrole Substrates
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of pyrrole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the standard nitric acid/sulfuric acid method not recommended for nitrating pyrrole?
A1: The use of strong acids like a nitric acid/sulfuric acid mixture often leads to the acid-catalyzed polymerization of the pyrrole ring, resulting in the formation of intractable tars and low yields of the desired nitro-pyrrole.[1][2][3] Pyrrole is highly activated towards electrophilic aromatic substitution and is sensitive to strongly acidic conditions.
Q2: What is the most common and mild agent for the simple nitration of pyrrole?
A2: Acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride, is the most commonly used reagent for the mononitration of pyrrole.[2][4][5] This method provides milder conditions that avoid polymerization. The reaction is usually conducted at low temperatures, such as -10°C, to afford primarily 2-nitropyrrole.[6]
Q3: How can I improve the regioselectivity of nitration to favor the 3-position of the pyrrole ring?
A3: Achieving 3-nitration is challenging as the 2-position is electronically favored due to the greater stability of the carbocation intermediate.[1][7] However, regioselectivity can be influenced towards the 3-position by introducing a bulky substituent on the pyrrole nitrogen. Examples include using a tert-butyl group or silylating the nitrogen.[2]
Q4: Are there any metal-based reagents for the nitration of pyrrole derivatives?
A4: Yes, several metal nitrates have been shown to be effective nitrating agents for certain pyrrole substrates, particularly for more complex, fused systems like pyrrolo[2,1-a]isoquinolines. These include Ceric Ammonium Nitrate (CAN), Copper(II) nitrate trihydrate (Cu(NO₃)₂·H₂O), and Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O).[8] These reagents can offer mild reaction conditions and good yields.[8]
Q5: What are some of the latest "green" or milder alternatives for pyrrole nitration?
A5: Recent research has focused on developing milder and more selective nitration protocols. Some of these include:
-
Sodium nitrite (NaNO₂) with co-reagents like trifluoroacetic acid (TFA) or in solvents like hexafluoroisopropanol (HFIP).[9][10]
-
Radical nitration using sodium nitrite with an oxidant like K₂S₂O₈.[9]
-
tert-Butyl nitrite in the presence of an oxidant like TEMPO.[9]
-
Biocatalytic methods using enzymes like peroxidases are also being explored for their potential in regioselective nitration under mild conditions.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | 1. Decomposition/Polymerization: The reaction conditions are too harsh (e.g., too acidic, temperature too high).[2] 2. Reagent Inactivity: The nitrating agent is old or has degraded. 3. Substrate Deactivation: The pyrrole substrate is highly deactivated by electron-withdrawing groups. | 1. Switch to a milder nitrating agent such as acetyl nitrate, NaNO₂/HFIP, or a metal nitrate like Cu(NO₃)₂·H₂O.[8][9] Ensure the temperature is kept low. 2. Use a freshly opened or purified nitrating agent. 3. Consider using a more potent nitrating system or modifying the substrate to be more reactive if possible. |
| Formation of a Dark, Tarry Mixture | Acid-Catalyzed Polymerization: This is a classic issue when nitrating pyrrole with strong acids like H₂SO₄.[1][2][3] | 1. Strictly avoid the use of concentrated sulfuric acid. 2. Use acetyl nitrate (HNO₃ in acetic anhydride) as the nitrating agent.[1][3] 3. Buffer the reaction mixture if possible or use a non-acidic nitrating system. |
| Poor Regioselectivity (Mixture of 2- and 3-nitro isomers) | 1. Electronic Effects: The 2-position is inherently more reactive.[1][7] 2. Steric Hindrance: Lack of steric hindrance to differentiate the positions. | 1. For favoring the 3-position, introduce a bulky N-substituent (e.g., tert-butyl, silyl group) to sterically block the 2- and 5-positions.[2] 2. Careful optimization of the nitrating agent and reaction conditions may slightly favor one isomer over the other. |
| Formation of Di- or Poly-nitrated Products | Over-nitration: The pyrrole ring is highly activated, and the initially formed mononitro-pyrrole can undergo a second nitration. | 1. Use only one equivalent of the nitrating agent. 2. Perform the reaction at a lower temperature to decrease the reaction rate. 3. Add the nitrating agent slowly to the reaction mixture to maintain a low concentration. 4. Nitration of 2-nitropyrrole with nitric acid in acetic anhydride at -15 °C has been reported to yield a mixture of 2,4- and 2,5-dinitropyrrole.[2] |
Data on Alternative Nitrating Agents
The following table summarizes the performance of various nitrating agents for pyrrole and its derivatives based on published data.
| Nitrating Agent/System | Substrate | Product(s) | Yield (%) | Reference |
| HNO₃ / Ac₂O | Pyrrole | 2-Nitropyrrole | Moderate to Good | [2][5] |
| NaNO₂ / HFIP | Pyrrolo[2,1-a]isoquinolines | Nitro-pyrrolo[2,1-a]isoquinolines | 28-98% | [9] |
| NaNO₂ / K₂S₂O₈ | Pyrrole | 3-Nitropyrrole | Good | [9] |
| Cu(NO₃)₂·H₂O | Arylated Pyrrolo[2,1-a]isoquinolines | Nitrated Products | 80-97% | [8] |
| Fe(NO₃)₃·9H₂O | Pyrrolo[2,1-a]isoquinolines | Nitrated Products | Acceptable to Excellent | [8] |
| CAN | Pyrrolo[2,1-a]isoquinolines | Nitrated Products | Acceptable to Excellent | [8] |
| t-BuONO / TEMPO | 4-Quinolones (related heterocycles) | C-3 Nitro Derivatives | High | [9] |
Experimental Protocols
Protocol 1: Nitration of Pyrrole using Nitric Acid in Acetic Anhydride
This procedure is for the preparation of 2-nitropyrrole.
-
Cool a solution of acetic anhydride to -10 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not rise above 0 °C. This generates acetyl nitrate in situ.
-
Once the addition is complete, cool the resulting solution to -10 °C.
-
Separately, dissolve pyrrole in acetic anhydride and cool the solution to -10 °C.
-
Slowly add the acetyl nitrate solution to the pyrrole solution dropwise, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 15-30 minutes), monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-nitropyrrole.
Protocol 2: Nitration of Pyrrolo[2,1-a]isoquinolines using Cu(NO₃)₂·H₂O
This method has been shown to be effective for more complex, fused pyrrole systems.
-
Dissolve the pyrrolo[2,1-a]isoquinoline substrate (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add Cu(NO₃)₂·H₂O (e.g., 1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) for the required time (monitor by TLC, e.g., 1-3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired nitrated product.
Visual Diagrams
Caption: General mechanism for the electrophilic nitration of pyrrole.
Caption: Decision workflow for selecting a suitable nitrating agent.
References
- 1. pyrrole nitration [quimicaorganica.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. Solved Nitration of pyrrole is best carried out * :using NO2 | Chegg.com [chegg.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Functionalization of the Pyrrole Ring
Welcome to the technical support center for pyrrole functionalization. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of modifying the pyrrole ring. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling reactions with the pyrrole ring so difficult?
The primary challenge stems from the pyrrole ring's high electron density. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a π-excessive aromatic system. This makes the ring highly reactive towards electrophiles, but also prone to oxidation and polymerization, especially under acidic conditions. Due to its high reactivity, many electrophilic reagents used in benzene chemistry are not suitable for pyrroles.
Q2: What is the preferred site for electrophilic substitution on an unsubstituted pyrrole, and why?
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (or α) position. The reason is the superior stability of the cationic intermediate formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, resulting in three resonance structures. In contrast, attack at the C3 (or β) position results in an intermediate that has only two resonance structures, making it less stable.
Q3: When should I use an N-protecting group on the pyrrole ring?
Using a nitrogen-protecting group is crucial in many functionalization strategies for several reasons:
-
To prevent unwanted N-functionalization : The N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases, leading to reaction at the nitrogen instead of the carbon atoms.
-
To control reactivity : Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl or benzenesulfonyl), reduce the electron density of the pyrrole ring. This deactivation helps prevent polymerization and allows for a wider range of reactions with higher yields.
-
To direct regioselectivity : Bulky protecting groups on the nitrogen, like triisopropyl
Preventing decomposition of nitro aliphatic compounds during purification
Welcome to the technical support center for the purification of nitro aliphatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of these sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: My nitro aliphatic compound is turning yellow/brown during storage or upon heating. What is causing this discoloration?
A1: Discoloration in nitro aliphatic compounds is a common sign of decomposition. The primary causes are:
-
Presence of Impurities: Crude nitro alkanes often contain color-forming impurities like nitroolefins or products from side reactions. These impurities can polymerize upon heating or exposure to light.
-
Thermal Decomposition: At elevated temperatures, nitro aliphatic compounds can decompose. The initial step is often the cleavage of the C-NO₂ bond.[1]
-
Reaction with Surfaces: Contact with acidic or basic surfaces can catalyze decomposition reactions.
Q2: What are the primary decomposition pathways for nitro aliphatic compounds that I should be aware of during purification?
A2: The two main thermal decomposition mechanisms for nitro aliphatic compounds are C-NO₂ bond cleavage and nitro-nitrite isomerization. The latter tends to dominate at lower temperatures, while C-NO₂ bond cleavage is more prevalent at higher temperatures.[2] Additionally, for primary and secondary nitroalkanes, the presence of acidic alpha-hydrogens makes them susceptible to base-catalyzed reactions, such as the Nef reaction, which can lead to the formation of carbonyl compounds under certain conditions.[3][4][5][6]
Q3: What are the recommended general purification techniques for nitro aliphatic compounds?
A3: The most common and effective methods for purifying nitro aliphatic compounds are:
-
Vacuum Distillation: This is the preferred method for purifying liquid nitro alkanes as it allows for distillation at lower temperatures, minimizing thermal decomposition.[7][8]
-
Recrystallization: For solid nitro aliphatic compounds, recrystallization is an excellent technique to achieve high purity. Careful solvent selection is crucial to prevent the compound from "oiling out."
-
Column Chromatography: This technique is useful for separating nitro compounds from impurities with different polarities. However, the acidic nature of standard silica gel can cause decomposition of sensitive compounds.
Q4: Are there any chemical treatments I can perform before purification to remove common impurities?
A4: Yes, a preliminary wash can be very effective. Washing the crude nitro compound with a dilute aqueous solution of sodium bicarbonate or sodium carbonate can help remove acidic impurities.[9] For removing color-forming impurities like nitroolefins, a heat treatment with a low concentration of nitric acid followed by neutralization and washing has been shown to be effective.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of nitro aliphatic compounds.
Vacuum Distillation
Issue 1: The compound is decomposing in the distillation flask, even under vacuum.
-
Possible Cause: The distillation temperature is still too high, or there are "hot spots" in the flask. Another possibility is the presence of acidic or basic impurities catalyzing decomposition.
-
Solution:
-
Lower the Pressure: Use a higher quality vacuum pump to achieve a lower pressure, which will further reduce the boiling point of your compound.
-
Use a Water or Oil Bath: Ensure even heating by using a heating mantle with a stirrer or a water/oil bath. Avoid direct heating with a flame.
-
Pre-treat the Crude Mixture: Wash the crude nitro compound with a dilute sodium bicarbonate solution to remove any acidic impurities before distillation.[9]
-
Keep the Residence Time Short: Distill the compound as quickly as possible without compromising separation efficiency.
-
Issue 2: The pressure in the distillation apparatus is fluctuating.
-
Possible Cause: There is a leak in the system, or the vacuum pump is not properly regulated.
-
Solution:
-
Check all Joints: Ensure all ground glass joints are properly greased and sealed.
-
Inspect Tubing: Use thick-walled vacuum tubing and check for any cracks or loose connections.
-
Use a Surge Tank: Connecting a large, empty flask (a surge tank) between the distillation setup and the vacuum pump can help buffer pressure fluctuations.[11]
-
Recrystallization
Issue 1: My compound "oils out" instead of forming crystals.
-
Possible Cause: This happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities.
-
Solution:
-
Select a Lower-Boiling Point Solvent: Choose a solvent or a solvent pair with a lower boiling point.
-
Use More Solvent: Increase the volume of the solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratching and Seeding: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a small "seed" crystal of the pure compound can also induce crystallization.
-
Issue 2: No crystals are forming, even after cooling.
-
Possible Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the nitro compound.
-
Use a Co-solvent: If using a single solvent, try adding a "poorer" solvent (one in which your compound is less soluble) dropwise to the warm solution until it just starts to become cloudy, then clarify by adding a few drops of the "good" solvent.
-
Cool for a Longer Period: Some compounds require extended periods at low temperatures to crystallize.
-
Column Chromatography
Issue 1: My compound is decomposing on the silica gel column.
-
Possible Cause: Standard silica gel is slightly acidic, which can catalyze the decomposition of acid-sensitive nitro aliphatic compounds, particularly nitroaldol products which can dehydrate.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[12][13] Flush the column with this basic solvent system before loading your compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or basic alumina.[14]
-
Run the Column Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system and applying positive pressure (flash chromatography).
-
Issue 2: The compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic sites on the silica gel.
-
Solution:
-
Add a Polar Modifier: For highly polar compounds, adding a small amount of a more polar solvent like methanol to your eluent can improve the spot shape.
-
Use Deactivated Silica: As mentioned above, deactivating the silica gel with triethylamine can reduce strong interactions and prevent streaking of basic nitro compounds.[12][13]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase silica (e.g., C18) may provide better separation.[15]
-
Data Presentation
Thermal Stability of Selected Nitroalkanes
The following table summarizes the onset decomposition temperatures (Tonset) for several nitroalkanes as determined by Differential Scanning Calorimetry (DSC) at a heating rate of 1 °C/min. This data can be used as a guide to estimate the maximum recommended process temperature.
| Compound | Structure | Tonset (°C) at 1 °C/min |
| Nitromethane | CH₃NO₂ | 342 |
| Nitroethane | CH₃CH₂NO₂ | 289 |
| 1-Nitropropane | CH₃CH₂CH₂NO₂ | 291 |
| 2-Nitropropane | (CH₃)₂CHNO₂ | 233 |
| 1-Nitrobutane | CH₃(CH₂)₃NO₂ | 281 |
| 1-Nitrohexane | CH₃(CH₂)₅NO₂ | 259 |
| Cyclohexylnitromethane | C₆H₁₁CH₂NO₂ | 263 |
| Nitrocyclohexane | C₆H₁₁NO₂ | 259 |
Data sourced from a 2021 study on the thermal stability of nitroalkanes.[16][17]
Experimental Protocols
Protocol 1: Vacuum Distillation of a Liquid Nitroalkane
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.[18]
-
Grease Joints: Lightly grease all ground glass joints to ensure a good seal under vacuum.
-
Add Sample and Stir Bar: Place the crude nitroalkane and a magnetic stir bar into the distillation flask. Do not use boiling chips, as they are ineffective under vacuum.[18]
-
Connect to Vacuum: Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., a vacuum pump) using thick-walled tubing.
-
Start Vacuum and Stirring: Turn on the stirrer and then the vacuum pump to reduce the pressure in the system.
-
Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect Fractions: Collect the distillate in the receiving flask, noting the temperature and pressure at which the compound distills.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[18]
Protocol 2: Recrystallization of a Solid Nitroaliphatic Compound
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[19] For polar nitro compounds, alcohol/water mixtures are often effective.[20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Flash Chromatography with Deactivated Silica Gel
-
Prepare Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) that contains 1-2% triethylamine.[13]
-
Pack the Column: Pack a chromatography column with the deactivated silica gel slurry.
-
Equilibrate the Column: Run 2-3 column volumes of the eluent containing triethylamine through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve the crude nitro compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to the top of the column to increase the flow rate.
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decomposition pathways of nitro aliphatic compounds.
Caption: General purification workflow for nitro aliphatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nef Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Purification [chem.rochester.edu]
- 8. coleparmer.com [coleparmer.com]
- 9. youtube.com [youtube.com]
- 10. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 11. koehlerinstrument.com [koehlerinstrument.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 20. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this report combines high-quality predicted NMR data with a comparative analysis of structurally similar compounds. This approach allows for a reliable and detailed spectral assignment, crucial for the structural elucidation and quality control of this molecule in research and drug development settings.
Predicted and Comparative NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside experimental data for analogous compounds to support the assignments. The prediction was performed using advanced computational algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental Data for Analogs (ppm) |
| 1-CH₃ | 3.95 (s, 3H) | 37.5 | N-Methylpyrrole-2-carboxylic acid: ¹H: 3.85 (s, 3H) |
| H-3 | 7.50 (d, J = 2.0 Hz, 1H) | 126.0 | Methyl 4-nitro-1H-pyrrole-2-carboxylate: ¹H: 7.45 (d, 1H) |
| H-5 | 8.20 (d, J = 2.0 Hz, 1H) | 118.0 | Methyl 4-nitro-1H-pyrrole-2-carboxylate: ¹H: 8.15 (d, 1H) |
| COOH | ~12-13 (br s, 1H) | 162.0 | Pyrrole-2-carboxylic acid: ¹H: ~12.2 (br s, 1H); ¹³C: 162.5 |
| C-2 | - | 128.0 | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: ¹³C: 127.8 |
| C-4 | - | 138.0 | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: ¹³C: 137.5 |
| C-5 | - | 118.0 | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: ¹³C: 117.9 |
Note: Predicted values are generated from computational models. Experimental data for analogs are sourced from publicly available databases and literature. Chemical shifts for the carboxylic acid proton are highly dependent on solvent and concentration.
Spectral Assignment and Rationale
The assignment of the predicted ¹H and ¹³C NMR signals for this compound is based on established principles of NMR spectroscopy and comparison with the experimental data of the aforementioned analogs.
¹H NMR Spectrum Analysis:
-
1-CH₃ (N-Methyl Group): The three protons of the N-methyl group are predicted to resonate as a sharp singlet around 3.95 ppm. This is consistent with the experimental value of 3.85 ppm for the N-methyl group in N-Methylpyrrole-2-carboxylic acid.
-
H-3 and H-5 (Pyrrole Ring Protons): The two protons on the pyrrole ring are expected to appear as doublets due to coupling with each other. The H-5 proton, being closer to the electron-withdrawing nitro group, is predicted to be significantly downfield at approximately 8.20 ppm. The H-3 proton, situated between the methyl and carboxylic acid groups, is predicted to be at a lower chemical shift of around 7.50 ppm. This pattern is supported by the data for Methyl 4-nitro-1H-pyrrole-2-carboxylate, which shows two doublets for the ring protons in similar positions.
-
COOH (Carboxylic Acid Proton): The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12-13 ppm. This is a characteristic chemical shift for carboxylic acid protons.
¹³C NMR Spectrum Analysis:
-
1-CH₃ (N-Methyl Carbon): The carbon of the N-methyl group is predicted to have a chemical shift of around 37.5 ppm.
-
C-2, C-4, and C-5 (Pyrrole Ring Carbons): The C-4 carbon, directly attached to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the ring carbons at approximately 138.0 ppm. The C-2 carbon, attached to the carboxylic acid group, is predicted at around 128.0 ppm. The C-5 and C-3 carbons are predicted at approximately 118.0 ppm and 126.0 ppm, respectively. These predicted values are in good agreement with the experimental ¹³C data for Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
-
COOH (Carboxylic Acid Carbon): The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, with a predicted chemical shift of around 162.0 ppm. This aligns well with the experimental value of 162.5 ppm for the carboxylic acid carbon in pyrrole-2-carboxylic acid.
Experimental Protocols
For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable COOH proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
Logical Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the assignment of NMR spectra for a given molecule, such as this compound.
Caption: Workflow for NMR spectral assignment.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, a profound understanding of a molecule's structural integrity is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering deep insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the anticipated mass spectrometry fragmentation of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, a compound of interest in medicinal chemistry. Due to the absence of direct experimental data in publicly available literature for this specific molecule, this guide synthesizes information from the fragmentation patterns of structurally related compounds to predict its behavior and offers a robust experimental framework for its analysis.
Predicted Fragmentation Profile: A Comparative Perspective
The fragmentation of this compound under mass spectrometry is expected to be influenced by its three key functional groups: the N-methylated pyrrole ring, the nitro group, and the carboxylic acid moiety. The ionization method employed, such as Electrospray Ionization (ESI) or Electron Ionization (EI), will significantly impact the resulting fragmentation pathways.[1][2][3]
Table 1: Predicted Major Fragment Ions of this compound and Comparison with Related Compounds
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Analogue & Observed Fragment | Ionization Mode |
| [M-H]⁻ | - | Nitrobenzoic acids | Negative ESI |
| [M+H]⁺ | - | 2-substituted pyrrole derivatives[4][5][6] | Positive ESI |
| M-17 | Loss of OH | Carboxylic acids[7][8] | EI/ESI |
| M-44 | Decarboxylation (loss of CO₂) | Carboxylic acids, Nitroaromatic benzoic acids[9][10] | EI/ESI |
| M-45 | Loss of COOH | Carboxylic acids[7] | EI |
| M-46 | Loss of NO₂ | Nitroaromatic compounds[10] | EI/ESI |
| M-30 | Loss of NO | Nitroaromatic compounds[10] | EI/ESI |
The fragmentation pathways of pyrrole derivatives are significantly directed by the substituents on the pyrrole ring.[4][5][6] For this compound, the carboxylic acid at the 2-position and the nitro group at the 4-position are expected to be the primary sites of initial fragmentation.
In negative ion mode ESI-MS/MS, deprotonation of the carboxylic acid would likely be the initial event, forming the [M-H]⁻ ion. Subsequent fragmentation would likely involve the loss of CO₂ (decarboxylation), a common fragmentation pathway for deprotonated carboxylic acids.[9][10] The presence of the electron-withdrawing nitro group could influence the stability of the resulting fragment ions.
In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion. Fragmentation could proceed via several pathways, including the loss of water (H₂O) or the loss of the entire carboxylic acid group. Studies on 2-substituted pyrrole derivatives have shown that the nature of the substituent at the 2-position dictates the fragmentation cascade.[4][5][6]
Under Electron Ionization (EI), a harder ionization technique, more extensive fragmentation is anticipated.[1][3] In addition to the losses observed in ESI, EI is likely to induce cleavage of the nitro group, leading to fragments corresponding to the loss of NO₂ (M-46) and NO (M-30), characteristic fragmentation patterns of nitroaromatic compounds.[10] Decarboxylation (M-44) and loss of the hydroxyl radical from the carboxylic acid group (M-17) are also probable fragmentation routes.[7][8]
Proposed Experimental Protocols
To empirically determine the fragmentation pattern of this compound, the following experimental protocols are recommended:
1. Sample Preparation:
-
Dissolve a high-purity standard of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1-10 µg/mL.
-
For ESI, the solvent should be compatible with the ionization process and may require the addition of a small amount of acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to promote ionization.
2. Mass Spectrometry Analysis (ESI-MS/MS):
-
Instrumentation: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), triple quadrupole (QqQ), or ion trap) equipped with an electrospray ionization source.
-
Ionization Mode: Perform analysis in both positive and negative ion modes to obtain comprehensive fragmentation data.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
MS/MS (Product Ion Scan): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to observe the formation of different fragment ions and to construct a breakdown curve.
3. Mass Spectrometry Analysis (EI-MS):
-
Instrumentation: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC. If not, a direct insertion probe can be used.
-
Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation.
-
Mass Analyzer: A quadrupole, magnetic sector, or time-of-flight analyzer can be used to separate the fragment ions.
Data Analysis and Interpretation
The acquired mass spectra should be analyzed to identify the m/z values of the precursor and fragment ions. High-resolution mass spectrometry is invaluable for determining the elemental composition of each fragment, which aids in elucidating the fragmentation mechanisms. The observed fragmentation pattern should be compared with the predicted pathways and with spectral libraries of related compounds.
Visualizing the Fragmentation and Workflow
To clearly illustrate the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.
Caption: Predicted fragmentation pathways for this compound.
References
- 1. rroij.com [rroij.com]
- 2. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and its structurally related analogs. The following sections detail their antimicrobial and anticancer properties, supported by experimental data from published studies. Detailed protocols for the key assays mentioned are also provided, along with visualizations of relevant biological pathways to offer a comprehensive understanding of their potential mechanisms of action.
Introduction
Pyrrole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The introduction of a nitro group to the pyrrole ring can significantly influence this activity.[2] this compound serves as a key structural motif in the synthesis of various bioactive molecules, including analogs of the DNA-binding antibiotics Lexitropsin and distamycin, which are known for their antimicrobial activities.[3] This guide focuses on comparing the biological potency of this parent compound with its analogs, highlighting key structure-activity relationships.
Comparative Biological Activity
Due to a lack of direct comparative studies on this compound and a systematic series of its immediate analogs, this guide presents data on closely related nitropyrrole derivatives to infer structure-activity relationships. The following tables summarize the antibacterial and anticancer activities of synthetic nitro-pyrrolomycins, which share the core nitropyrrole scaffold.
Antimicrobial Activity
The antimicrobial potential of nitropyrrole analogs has been evaluated against various bacterial pathogens. The following table presents the Minimal Bactericidal Concentration (MBC) of several nitropyrrole compounds, demonstrating the impact of the nitro group's position on the pyrrole ring.
Table 1: Antibacterial Activity of Nitropyrrole Analogs [2]
| Compound ID | Structure | Target Organism | Minimal Bactericidal Concentration (MBC) (µM) |
| 5a | (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | Staphylococcus aureus | > 400 |
| Pseudomonas aeruginosa | 60 | ||
| 5b | (4-Chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone | Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | > 400 | ||
| 5d | (3,5-Dichloro-2-hydroxyphenyl)(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methanone | Staphylococcus aureus | > 400 |
| Pseudomonas aeruginosa | 30 | ||
| PM-C | Pyrrolomycin C (Natural Product Control) | Staphylococcus aureus | 1.9 |
| Pseudomonas aeruginosa | 65.8 |
Data extracted from a study on synthetic nitro-pyrrolomycins.[2]
Key Findings:
-
The position of the nitro group on the pyrrole ring significantly influences antibacterial activity.[2]
-
Compound 5b , with a nitro group at the 5-position, showed potent activity against the Gram-positive bacterium Staphylococcus aureus.[2]
-
Compounds 5a and 5d , with nitro groups at the 4- and 3-positions respectively, exhibited better activity against the Gram-negative bacterium Pseudomonas aeruginosa.[2]
Anticancer Activity
The cytotoxic effects of nitropyrrole derivatives have been investigated against various cancer cell lines. This compound itself has been reported to exhibit cytotoxicity against cancer cells by interacting with DNA and inhibiting protein synthesis.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for synthetic nitro-pyrrolomycins against two cancer cell lines and a normal epithelial cell line, indicating their cytotoxic potential and selectivity.
Table 2: Anticancer Activity of Nitropyrrole Analogs [5]
| Compound ID | HCT116 (Colon Cancer) IC50 (µM) | MCF 7 (Breast Cancer) IC50 (µM) | hTERT RPE-1 (Normal Epithelial) IC50 (µM) |
| 5a | 0.8 ± 0.3 | 1.5 ± 0.4 | 8.3 ± 1.9 |
| 5b | 1.3 ± 0.3 | 1.2 ± 0.7 | 57.7 ± 11.2 |
| 5d | 1.9 ± 0.42 | 2.2 ± 0.3 | 65.8 ± 10.5 |
| PM-C | 1.6 ± 0.2 | 1.6 ± 0.4 | 224.9 ± 22.7 |
Data represents the mean ± standard deviation from a study on synthetic nitro-pyrrolomycins.[5]
Key Findings:
-
Nitro-pyrrolomycin analogs demonstrated potent anticancer activity against both colon and breast cancer cell lines.[5]
-
Compound 5a was the most potent against the HCT116 colon cancer cell line.[5]
-
Notably, the synthetic nitro-analogs showed lower toxicity towards the normal hTERT RPE-1 cell line compared to the natural product PM-C, suggesting that the introduction of a nitro group may reduce general cytotoxicity.[5]
Potential Mechanisms of Action
The biological activities of nitropyrrole derivatives are attributed to their interaction with key cellular pathways.
Antibacterial Mechanism: DNA Gyrase Inhibition
A potential mechanism for the antibacterial action of pyrrole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6][7] By inhibiting this enzyme, the compounds can disrupt DNA synthesis, leading to bacterial cell death.[8]
References
- 1. New carbocyclic analogues of netropsin: synthesis and inhibition of topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA gyrase - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of Nitropyrrole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Nitropyrrole derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various nitropyrrole derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Nitropyrrole Derivatives
The anticancer potential of nitropyrrole derivatives has been extensively studied, with a particular focus on the marinopyrrole class of compounds. These natural products and their synthetic analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines.
Structure-Activity Relationship Insights
The core structure of marinopyrrole A, a prominent member of this class, features a halogenated pyrrole-pyrrole framework. Structure-activity relationship studies have revealed that modifications to this scaffold can significantly impact its anticancer potency. Key observations include:
-
Halogenation: The presence and position of halogen atoms on the pyrrole rings are crucial for activity.
-
Symmetry and Linkage: Symmetrical and cyclic analogs of marinopyrrole A have been synthesized to explore the impact of the bipyrrole core's conformation on activity.
-
Side Chains: The addition of various side chains, including hydrophobic groups and spacers, has been investigated to enhance binding affinity to target proteins.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of selected nitropyrrole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Marinopyrrole A | HCT-116 (Colon) | ~9 | [1] |
| Marinopyrrole A | Non-Small Cell Lung Cancer (NSCLC) Panel | 1.1 - 9.2 | [1] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [1] |
| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [1] |
| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [1] |
| Pyrrolomycin F-series | MCF7 (Breast) | 0.35 - 1.21 | [1] |
| Synthetic Derivative 5i | MDA-MB (Breast), HepG2 (Liver), Caco-2 (Colon) | < 1 | [1] |
| Synthetic Derivative 5q | MDA-MB (Breast), HepG2 (Liver), Caco-2 (Colon) | < 1 | [1] |
| Synthetic Derivative 42 | Mcl-1/Bim Inhibition | 0.6 | [1] |
| Synthetic Derivative 42 | Bcl-xL/Bim Inhibition | 0.5 | [1] |
Antimicrobial Activity of Nitropyrrole Derivatives
Nitropyrrole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship Insights
Key structural features influencing the antimicrobial activity of nitropyrrole derivatives include:
-
Nitro Group Position: The location of the nitro group on the pyrrole ring is a critical determinant of activity.
-
Substituents on the Pyrrole Ring: The nature and position of other substituents, such as halogens and alkyl groups, can modulate the antimicrobial spectrum and potency.
-
N-Substitution: Modifications at the pyrrole nitrogen atom have been shown to influence biological activity.
Quantitative Comparison of Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various nitropyrrole derivatives against selected bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Farnesylpyrrole | MRSA | 2.8 | [2] |
| Streptopyrroles B and C | S. aureus, B. subtilis, M. luteus | 0.7 - 2.9 µM | [2] |
| Marinopyrrole A | S. aureus NCTC8325 | 0.25 | [3] |
| Marinopyrrole A | B. subtilis 168 | 0.125 | [3] |
| Pentabromopseudilin | S. aureus NCTC8325 | 0.016 | [3] |
| Pentabromopseudilin | B. subtilis 168 | 0.016 | [3] |
| Pentachloropseudilin | S. aureus NCTC8325 | 0.004 | [3] |
| Pentachloropseudilin | B. subtilis 168 | 0.004 | [3] |
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis
Many anticancer nitropyrrole derivatives, particularly the marinopyrroles, exert their cytotoxic effects by targeting the anti-apoptotic protein Mcl-1. Inhibition of Mcl-1 disrupts the delicate balance of pro- and anti-apoptotic proteins, leading to programmed cell death (apoptosis).
References
Comparative Assessment of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and Other DNA Minor Groove Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding properties of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives with established DNA minor groove binders. While this compound is a crucial synthetic precursor for the construction of larger DNA-binding molecules like lexitropsins and distamycin analogs, its intrinsic DNA binding affinity is not extensively documented in publicly available literature. Therefore, this guide will focus on the well-characterized properties of its parent compounds and established alternatives to provide a framework for assessing its potential cross-reactivity.
The primary biological target for this class of compounds is the minor groove of double-stranded DNA, with a preference for Adenine-Thymine (AT)-rich sequences. Cross-reactivity in this context refers to the compound's affinity for various DNA sequences and potential off-target interactions with other biomolecules, such as proteins.
Quantitative Comparison of DNA Binding Affinity
The following table summarizes the DNA binding affinities of well-established minor groove binders. It is anticipated that as a small precursor, this compound would exhibit significantly weaker binding affinity compared to these larger, optimized molecules. The data presented here serves as a benchmark for the desired affinity of molecules derived from this precursor.
| Compound | DNA Sequence Specificity | Dissociation Constant (Kd) | Reference |
| Netropsin | Prefers 4-5 consecutive A/T base pairs | 10⁻⁸ - 10⁻⁹ M | [1] |
| Distamycin A | Prefers 4-5 consecutive A/T base pairs | 10⁻⁷ - 10⁻⁸ M | [2][3][4] |
| Hoechst 33258 | Prefers 2-3 consecutive A/T base pairs | 10⁻⁷ - 10⁻⁹ M | [5][6][7][8][9] |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxamide (Estimated) | Likely requires multimerization for significant affinity | Likely > 10⁻⁶ M | N/A |
Note: The binding affinity for 1-Methyl-4-nitro-1H-pyrrole-2-carboxamide is an estimation based on the understanding that single pyrrole units have low intrinsic affinity for DNA.
Cross-Reactivity Profile: DNA vs. Proteins
While the primary interaction of these molecules is with DNA, off-target effects can arise from interactions with proteins. For instance, some DNA minor groove binders have been shown to inhibit topoisomerases. A comprehensive cross-reactivity assessment should, therefore, include screening against a panel of relevant protein targets.
| Compound | Known Protein Interactions | Potential Off-Target Effects | Reference |
| Netropsin | Can interfere with HMGA1 binding to DNA. | Disruption of transcription factor binding. | [10] |
| Distamycin A | Can inhibit Topoisomerase I and interfere with the binding of nuclear scaffold proteins and histone H1. | Inhibition of DNA replication and repair; alteration of chromatin structure. | [1][11] |
| Hoechst 33258 | Primarily DNA-binding; limited data on significant protein interactions. | Can disrupt DNA replication during cell division. | [6] |
| Pyrrole-Imidazole Polyamides | Generally high specificity for target DNA sequences. | Off-target binding to unintended genomic loci can lead to changes in gene expression. | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's cross-reactivity. Below are protocols for key experiments used to characterize the DNA binding affinity and specificity of small molecules.
Surface Plasmon Resonance (SPR) for DNA-Ligand Interaction Analysis
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization of DNA:
-
A biotinylated DNA oligonucleotide containing the target sequence is immobilized on a streptavidin-coated sensor chip.
-
A reference flow cell is prepared with an unrelated DNA sequence or no DNA to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of the small molecule (analyte) are injected over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Diagram of SPR Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
The DNA solution is placed in the sample cell.
-
The small molecule solution is loaded into the injection syringe.
-
-
Titration:
-
Small aliquots of the small molecule solution are injected into the DNA solution.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the ligand to the DNA.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
Diagram of ITC Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect DNA-protein or DNA-small molecule interactions based on the change in the electrophoretic mobility of the DNA upon binding.
Methodology:
-
Probe Preparation:
-
A DNA oligonucleotide is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
The labeled DNA probe is incubated with varying concentrations of the small molecule.
-
-
Electrophoresis:
-
The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
The positions of the free DNA and the DNA-ligand complex are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the DNA indicates binding.
-
-
Data Analysis:
-
The fraction of bound DNA at each ligand concentration is quantified to determine the binding affinity.
-
Diagram of EMSA Workflow:
References
- 1. Distamycin inhibition of topoisomerase I-DNA interaction: a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of distamycin-related DNA binding anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distamycin A as stem of DNA minor groove alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. NETROPSIN IMPROVES SURVIVAL FROM ENDOTOXEMIA BY DISRUPTING HMGA1-BINDING TO THE NOS2 PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific inhibition of DNA binding to nuclear scaffolds and histone H1 by distamycin. The role of oligo(dA).oligo(dT) tracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimating genome-wide off-target effects for pyrrole-imidazole polyamide binding by a pathway-based expression profiling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding [mdpi.com]
- 14. [PDF] The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating the Purity of Synthesized 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most appropriate analytical methodology.
Synthesis Context and Potential Impurities
The synthesis of this compound typically involves the nitration of 1-methyl-1H-pyrrole-2-carboxylic acid. This electrophilic substitution reaction can lead to the formation of several impurities that need to be identified and quantified. The primary impurities of concern include:
-
Unreacted Starting Material: 1-methyl-1H-pyrrole-2-carboxylic acid.
-
Positional Isomer: 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, which can be formed alongside the desired 4-nitro isomer.
-
Over-nitrated Byproducts: Dinitro derivatives of the pyrrole ring, although typically formed under harsher reaction conditions.
-
Residual Solvents and Reagents: Any remaining solvents or reagents from the synthesis and purification process.
Effective separation and quantification of these potential impurities are crucial for accurately determining the purity of the final compound.
Primary Purity Validation: The HPLC Method
High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the precise quantification of the main compound and its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis of specific impurities, calibration curves should be prepared using certified reference standards.
Comparative Analysis of Purity Validation Methods
While HPLC is a robust method, it is essential to consider its performance relative to other common analytical techniques. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds, such as carboxylic acids. | Generally unsuitable for non-volatile or thermally labile compounds without derivatization, which adds complexity. | Applicable to any soluble compound with NMR-active nuclei. Provides structural information alongside quantification. |
| Resolution | High resolution, capable of separating closely related isomers and impurities. | High resolution for volatile compounds. | Resolution is dependent on the magnetic field strength and sample matrix. Can resolve signals from different isomers. |
| Sensitivity | High sensitivity, typically in the ppm to ppb range depending on the detector. | Very high sensitivity, especially with a mass spectrometer detector. | Lower sensitivity compared to chromatographic methods, typically requiring microgram to milligram quantities. |
| Quantification | Requires reference standards for each impurity for accurate quantification. Purity is often reported as area percent. | Requires reference standards for accurate quantification. | Can provide absolute purity without a reference standard of the analyte, using a certified internal standard.[1][2][3] |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes per sample. | Fast for volatile compounds, but sample preparation (derivatization) can be time-consuming. | Slower data acquisition but provides comprehensive structural and quantitative data in a single experiment. |
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the purity validation of synthesized this compound using the described HPLC method.
Caption: Workflow for HPLC Purity Validation.
Conclusion
High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of synthesized this compound. Its ability to analyze the compound in its native state without the need for derivatization offers a significant advantage over GC-MS. While qNMR is an excellent orthogonal technique for absolute purity determination, HPLC offers a superior combination of resolution, sensitivity, and accessibility for routine quality control in most research and development laboratories. The choice of method should be based on the specific requirements of the analysis, including the need for structural confirmation, the expected level of impurities, and the available instrumentation.
References
Comparative study of nitration methods for substituted pyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a pyrrole ring is a critical transformation in the synthesis of numerous biologically active compounds and functional materials. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, but also prone to polymerization under harsh acidic conditions. Consequently, a variety of nitration methods have been developed, each with its own advantages in terms of yield, regioselectivity, and substrate scope. This guide provides a comparative analysis of common nitration methods for substituted pyrroles, supported by experimental data and detailed protocols.
Comparative Performance of Nitration Methods
The choice of nitrating agent is paramount in achieving the desired outcome in pyrrole nitration. Milder reagents are generally preferred to avoid polymerization and control selectivity. Below is a summary of quantitative data for various nitration methods applied to different substituted pyrroles.
| Substituted Pyrrole | Nitrating Agent/Conditions | Overall Yield (%) | Product(s) (Ratio) | Reference |
| Pyrrole | HNO₃ in Acetic Anhydride | - | 2-Nitropyrrole (major), 3-Nitropyrrole (~7%) | [1][2] |
| 2-Acetylpyrrole | Acetyl Nitrate | - | 2-Acetyl-4-nitropyrrole, 2-Acetyl-5-nitropyrrole (~2:1) | [1] |
| 2-Acetyl-1-methylpyrrole | Acetyl Nitrate | - | 2-Acetyl-4-nitro-1-methylpyrrole, 2-Acetyl-5-nitro-1-methylpyrrole (~6:1) | [1] |
| 2-Pyrrolecarbonitrile | Fuming HNO₃ in Acetic Anhydride | - | 4-Nitro-2-pyrrolecarbonitrile, 5-Nitro-2-pyrrolecarbonitrile (~40:60) | [3] |
| 1-Methyl-2-pyrrolecarbonitrile | Fuming HNO₃ in Acetic Anhydride | - | 4-Nitro-1-methyl-2-pyrrolecarbonitrile, 5-Nitro-1-methyl-2-pyrrolecarbonitrile (~70:30) | [3] |
| Pyrrole | NaNO₂ / K₂S₂O₈ | Good | 3-Nitropyrrole (selective) | [4] |
| Pyrrolo[2,1-a]isoquinolines | Ceric Ammonium Nitrate (CAN) | Acceptable to Good | Nitro-pyrrolo[2,1-a]isoquinolines | [4] |
| Pyrrolo[2,1-a]isoquinolines | Cu(NO₃)₂·H₂O | Good to Excellent (80-97%) | Nitro-pyrrolo[2,1-a]isoquinolines | [5] |
| Pyrrolo[2,1-a]isoquinolines | Fe(NO₃)₃·9H₂O | Acceptable to Good | Nitro-pyrrolo[2,1-a]isoquinolines | [4] |
Experimental Protocols
Detailed methodologies for key nitration procedures are provided below.
Method 1: Nitration with Nitric Acid in Acetic Anhydride
This is a classical and widely used method for the nitration of pyrroles.[6][7] The active nitrating agent is believed to be acetyl nitrate, formed in situ.
General Procedure:
-
The substituted pyrrole is dissolved in acetic anhydride and the solution is cooled, typically to between -10°C and 0°C.
-
A solution of concentrated nitric acid in acetic anhydride is added dropwise to the stirred pyrrole solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.
-
The reaction is quenched by pouring it into a mixture of ice and water.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic extracts are combined, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography or recrystallization.
Method 2: Nitration with Pre-formed Acetyl Nitrate
For more sensitive substrates, using pre-formed acetyl nitrate can offer better control over the reaction.
Preparation of Acetyl Nitrate:
-
Fuming nitric acid is added dropwise to a stirred, cooled solution of acetic anhydride. The temperature should be maintained below 10°C.[3]
-
This solution of "acetyl nitrate" is used immediately for the nitration reaction.[3]
Nitration Procedure for 2-Pyrrolecarbonitrile: [3]
-
2-Pyrrolecarbonitrile (1.2 g) is dissolved in acetic anhydride (7 mL) and cooled to 0°C.[3]
-
A mixture of fuming nitric acid (d = 1.5, 1.5 g) and acetic anhydride (2.0 mL) is added while keeping the temperature below 10°C.[3]
-
The resulting dark solution is poured into 25 mL of ice water with vigorous stirring.[3]
-
The mixture is extracted three times with 15 mL portions of diethyl ether.[3]
-
The combined ether extracts are dried, and the solvent is removed under reduced pressure to yield the crude product (1.55 g).[3]
-
The isomers are then separated by chromatography on alumina.[3]
Method 3: Nitration with Metal Nitrates
Metal nitrates, such as copper(II) nitrate, offer a milder alternative for the nitration of certain pyrrole systems, often providing good to excellent yields.[5]
General Procedure for Nitration of Pyrrolo[2,1-a]isoquinolines with Copper(II) Nitrate: [5]
-
To a solution of the pyrrolo[2,1-a]isoquinoline derivative (0.1 mmol) in a suitable solvent (e.g., 1.0 mL), add Cu(NO₃)₂·H₂O.
-
Stir the reaction mixture at the appropriate temperature for the required time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up by standard procedures, typically involving extraction and purification by chromatography.
-
A 3 mmol-scale reaction of an arylated pyrrolo[2,1-a]isoquinoline with Cu(NO₃)₂·H₂O afforded the corresponding nitro derivative in 79% yield.[5]
Method 4: Selective 3-Nitration with Sodium Nitrite and Potassium Persulfate
This method provides a regioselective route to 3-nitropyrroles, which are often minor products in traditional electrophilic nitrations.[4] The reaction is believed to proceed through a radical mechanism.
General Procedure: [4]
-
To a solution of the pyrrole substrate in a suitable solvent system, add sodium nitrite (NaNO₂) and potassium persulfate (K₂S₂O₈).
-
Stir the reaction mixture at ambient temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-nitropyrrole.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in different nitration methods.
References
Navigating the Nitration of 1-Methylpyrrole: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nitration on the 1-methylpyrrole ring is crucial for the synthesis of targeted nitro-substituted pyrrole derivatives. This guide provides a comprehensive comparison of nitration methods, supported by experimental data, to elucidate the factors governing the position of nitration on this versatile heterocyclic scaffold.
The electrophilic nitration of 1-methylpyrrole predominantly yields a mixture of two isomeric products: 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole. The ratio of these isomers is highly dependent on the nitrating agent and reaction conditions employed. This guide will delve into the most common and effective methods, presenting quantitative data to inform your synthetic strategies.
Comparison of Nitrating Agents
The choice of nitrating agent is the most critical factor influencing the regioselectivity of the nitration of 1-methylpyrrole. Milder nitrating agents are generally preferred to prevent polymerization and degradation of the electron-rich pyrrole ring.
| Nitrating Agent / System | Substrate | Product Ratio (2-nitro : 3-nitro) | Total Yield (%) | Reference |
| Fuming Nitric Acid in Acetic Anhydride | 1-Methylpyrrole | ~2 : 1 | Not Specified |
Table 1: Comparison of product ratios in the nitration of 1-methylpyrrole with a common nitrating agent. Further research is needed to provide a more comprehensive comparison with alternative reagents.
Understanding the Reaction Pathway
The nitration of 1-methylpyrrole proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺) or a related electrophilic species. The regioselectivity is determined by the relative stability of the cationic intermediates (sigma complexes) formed upon attack at the C2 and C3 positions.
Attack at the C2 position leads to a resonance-stabilized intermediate where the positive charge is delocalized over three atoms, including the nitrogen atom. Attack at the C3 position results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms. Consequently, the C2 position is generally favored. However, the presence of the methyl group on the nitrogen atom in 1-methylpyrrole reduces the α-directing effect of the nitrogen compared to unsubstituted pyrrole, leading to a significant amount of the 3-nitro isomer.
Experimental Protocols
Nitration of 1-Methylpyrrole with Fuming Nitric Acid in Acetic Anhydride
This procedure is a widely cited method for the nitration of 1-methylpyrrole.
Materials:
-
1-Methylpyrrole
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Ice
-
Water
-
Ether
-
Sodium Carbonate solution
Procedure:
-
Dissolve 1-methylpyrrole in acetic anhydride and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the 1-methylpyrrole solution, ensuring the temperature is maintained below 5 °C during the addition.
-
After the addition is complete, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ether.
-
Wash the ether extract with a sodium carbonate solution until the washings are no longer acidic.
-
Dry the ether extract over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the ether under reduced pressure to obtain the crude product mixture containing 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole.
-
The isomers can be separated by chromatography or fractional distillation.
Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn due to the corrosive and hazardous nature of the reagents.
Conclusion
The nitration of 1-methylpyrrole is a regioselective reaction that favors the formation of the 2-nitro isomer, but a significant amount of the 3-nitro isomer is also produced. The use of milder nitrating agents, such as fuming nitric acid in acetic anhydride, is essential to avoid unwanted side reactions. The provided experimental protocol offers a reliable method for the synthesis of nitro-1-methylpyrroles. For researchers aiming to synthesize specific isomers, careful control of reaction conditions and efficient purification techniques are paramount. Further investigation into alternative nitrating agents could provide pathways to enhanced selectivity and yield, which remains an area of interest in the field of heterocyclic chemistry.
Benchmarking Synthesis Efficiency: A Comparative Analysis of Ibuprofen Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficiency of a synthetic route is a critical factor in the viability of a pharmaceutical product. This guide provides an objective comparison of the traditional Boots synthesis of ibuprofen with the modern, greener BHC (Boots-Hoechst-Celanese) process. The comparison is supported by experimental data to highlight the advantages of the BHC process in terms of efficiency and environmental impact.
Data Presentation: Quantitative Comparison of Ibuprofen Synthesis Methods
The following table summarizes the key quantitative metrics for the Boots process and the BHC process for the synthesis of ibuprofen.
| Metric | Boots Process | BHC Process |
| Number of Steps | 6 | 3[1][2] |
| Overall Yield | ~40%[2][3][4] | ~77-80%[2] |
| Atom Economy | 40%[2][4] | 77% (up to 99% with byproduct recovery)[1][2] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine | Acetic Anhydride, Hydrogen, Carbon Monoxide[2] |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[2] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other salts[2] | Acetic acid (recoverable and reusable)[2] |
Experimental Protocols: Key Steps in Ibuprofen Synthesis
The following are the detailed methodologies for the key transformations in both the Boots and BHC synthesis routes for ibuprofen.
The Boots Process (6 Steps)
The original Boots synthesis is a six-step process that utilizes stoichiometric reagents, leading to a lower atom economy.[2]
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using an aluminum trichloride catalyst to form 4'-isobutylacetophenone.
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[2]
-
Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.[2]
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form an aldoxime.
-
Nitrile Formation: The aldoxime is dehydrated to form a nitrile.
-
Hydrolysis: The nitrile is hydrolyzed to yield ibuprofen.
The BHC "Green" Process (3 Steps)
The BHC process is a more streamlined, three-step synthesis that employs catalytic reactions, significantly improving efficiency and reducing waste.[1][2]
-
Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated with acetic anhydride. However, this method uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[2]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[2]
-
Carbonylation: The alcohol is then directly carbonylated using carbon monoxide with a palladium catalyst to form ibuprofen.[2]
Workflow for Comparative Synthesis Efficiency Study
The following diagram illustrates a general workflow for objectively comparing the synthesis efficiency of a new method against a published, established method.
Caption: A generalized workflow for benchmarking synthesis efficiency.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes a nitro group and a carboxylic acid functional group on a pyrrole ring, this compound should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Disposal must always be conducted in accordance with local, state, and federal regulations.[1]
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). While specific data for this compound is not available, general safety protocols for handling nitro compounds and carboxylic acids should be strictly followed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or fume hood. | Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols. |
All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3]
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Waste Containerization:
-
Labeling:
-
Clearly label the waste container as soon as the first particle of waste is added.[2]
-
The label must include:
-
-
Temporary Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[2]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
-
Arranging for Disposal:
Alternative Disposal Considerations (Use with Extreme Caution)
While drain disposal is strictly prohibited for this compound, some simple carboxylic acids in very small quantities (<100g) may be neutralized and disposed of down the drain with copious amounts of water.[1][4] However, due to the presence of the nitro group and the complex pyrrole structure, this method is not recommended for this compound without explicit approval from your institution's EHS department.[1]
Controlled incineration by a licensed facility is a potential disposal method for nitro compounds.[3] This should only be performed by trained professionals at an approved hazardous waste facility.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
